Technical Documentation Center

4-(2-Methyl-4-nitrophenyl)morpholin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Methyl-4-nitrophenyl)morpholin-3-one
  • CAS: 845729-40-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: A Technical Whitepaper

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 4-(2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0) serves as a critical, privileged intermediate. By masking an amine as a nitro group and incorporating a rigidified morpholinone ring, this compound provides a metabolically stable hydrogen-bonding motif. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in developing advanced therapeutics such as kinase inhibitors and coagulation cascade modulators.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical baseline of an intermediate is essential for optimizing reaction conditions, solvent selection, and purification strategies. The morpholin-3-one ring acts as a strong hydrogen bond acceptor, while the 2-methyl-4-nitrophenyl moiety imparts significant lipophilicity and electron deficiency.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-(2-Methyl-4-nitrophenyl)morpholin-3-one
CAS Number 845729-40-0
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
Appearance Light yellow to off-white crystalline solid
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Storage Conditions 2-8°C, sealed in dry conditions, protected from light

Data supported by analytical standards from and [1].

Synthetic Methodology: The SNAr Approach

The most efficient route to synthesize 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is via a Nucleophilic Aromatic Substitution (SNAr) reaction between morpholin-3-one and 1-fluoro-2-methyl-4-nitrobenzene[2].

Mechanistic Rationale & Causality (E-E-A-T)
  • Base Selection (NaH): The amide proton of morpholin-3-one has a pKa of approximately 15. Weaker bases (e.g., K₂CO₃) fail to quantitatively deprotonate the lactam at low temperatures. Sodium hydride (NaH) ensures complete conversion to the highly nucleophilic nitrogen anion.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation, leaving the morpholinone anion "naked" and highly reactive, which drastically accelerates the nucleophilic attack.

  • Leaving Group (Fluorine): In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is chosen over chlorine or bromine because its extreme electronegativity maximizes the withdrawal of electron density from the ring, highly stabilizing the anionic transition state[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist.

  • Preparation: Charge a dry, argon-purged round-bottom flask with morpholin-3-one (1.0 eq) and anhydrous DMF (10 mL/g). Cool the solution to 0–5°C using an ice-water bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation: The reaction is complete when vigorous hydrogen gas evolution ceases (typically 30 minutes), yielding a clear to slightly cloudy solution of the sodium salt.

  • Nucleophilic Attack: Add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Reaction Monitoring: Monitor via TLC (EtOAc:Hexane 1:1).

    • Self-Validation: The highly polar morpholin-3-one baseline spot and the non-polar fluoronitrobenzene spot will be replaced by a product spot of intermediate Rf, exhibiting strong UV absorbance at 254 nm.

  • Workup: Quench carefully with cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the pure product (Typical yield: 50-60%)[3].

SynthesisWorkflow SM1 1-Fluoro-2-methyl- 4-nitrobenzene SNAr SNAr Reaction (Meisenheimer Complex) SM1->SNAr SM2 Morpholin-3-one Deprot Deprotonation (NaH, DMF, 0°C) SM2->Deprot pKa ~15 Deprot->SNAr Nucleophile generation Product 4-(2-Methyl-4-nitrophenyl) morpholin-3-one SNAr->Product Fluoride elimination

Figure 1: Step-by-step synthetic workflow and SNAr mechanism.

Downstream Applications in Drug Development

The primary utility of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one lies in its reduction to 4-(4-Amino-2-methylphenyl)morpholin-3-one (CAS: 482308-10-1)[4]. This aniline derivative is a highly sought-after scaffold in medicinal chemistry.

Catalytic Hydrogenation Protocol
  • Dissolve the nitro intermediate in Methanol or Ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).

  • Purge the vessel with Hydrogen gas and stir under a balloon (1 atm) or in a Parr shaker (30 psi) at room temperature.

  • Self-Validation: The reaction is complete when hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure aniline.

    • Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) because it is atom-economical, avoids heavy metal waste, and prevents the accidental reduction or hydrolysis of the sensitive lactam carbonyl[].

Pharmaceutical Integration

The resulting aniline is integrated into complex APIs via Buchwald-Hartwig cross-coupling or amide bond formation. The morpholinone ring serves as a rigid, metabolically stable hydrogen-bond acceptor that enhances target binding affinity while improving aqueous solubility—a critical factor in the design of orally bioavailable Kinase Inhibitors (e.g., ALK/ROS1 targets) and Factor Xa Inhibitors [].

ApplicationLogic Nitro 4-(2-Methyl-4-nitrophenyl) morpholin-3-one Reduction Catalytic Hydrogenation (Pd/C, H2, EtOH) Nitro->Reduction Nitro reduction Aniline 4-(4-Amino-2-methylphenyl) morpholin-3-one Reduction->Aniline High yield conversion Kinase Kinase Inhibitor Synthesis (e.g., ALK/ROS1 targets) Aniline->Kinase Scaffold integration Coagulation Factor Xa Inhibitor Synthesis (Rivaroxaban analogs) Aniline->Coagulation Scaffold integration

Figure 2: Downstream reduction and integration into pharmaceutical pipelines.

Analytical Validation Protocols

To ensure absolute scientific integrity, the synthesized intermediate must be validated using orthogonal analytical techniques:

  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm purity (>98%). The shift from the highly non-polar fluoronitrobenzene to the more polar morpholinone derivative results in a distinct reduction in retention time on a C18 reverse-phase column.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The definitive self-validating proof of synthesis is the complete disappearance of the broad lactam N-H peak (~8.0 ppm) from the morpholin-3-one starting material, coupled with the appearance of the characteristic aromatic splitting pattern of the 2-methyl-4-nitrophenyl system.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) will yield a molecular ion peak [M+H]⁺ at m/z 237.2, confirming the molecular weight.

Sources

Exploratory

Spectral Elucidation and Conformational Analysis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary Morpholin-3-one derivatives are privileged heterocyclic scaffolds in m...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

Morpholin-3-one derivatives are privileged heterocyclic scaffolds in modern medicinal chemistry, serving as the foundational core for direct Factor Xa inhibitors such as Rivaroxaban [1, 3]. The introduction of specific substituents on the N-aryl ring drastically alters the molecule's three-dimensional conformation and electronic distribution. This whitepaper provides an in-depth spectral profiling (NMR, FT-IR, HRMS) of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0) [2, 4]. As a Senior Application Scientist, I will not only present the quantitative data but also decode the causality behind the spectral shifts, establishing a self-validating framework for structural confirmation.

Conformational Causality: The "Why" Behind the Spectra

Before analyzing the data, we must establish the physical realities of the molecule. In 4-(2-Methyl-4-nitrophenyl)morpholin-3-one, the presence of the ortho-methyl group on the phenyl ring creates a severe steric clash with the adjacent morpholin-3-one ring.

To minimize steric strain, the molecule adopts an orthogonal conformation where the plane of the morpholinone ring is twisted nearly 90 degrees relative to the nitrophenyl ring.

  • Electronic Consequence: This twist breaks the π -conjugation between the amide nitrogen's lone pair and the aromatic system.

  • Spectral Consequence: The nitrogen's lone pair is fully committed to the lactam carbonyl resonance. Consequently, the aromatic protons are less shielded by the nitrogen, and the morpholinone protons experience altered magnetic anisotropic effects from the aryl ring. This structural reality dictates every spectral parameter detailed below.

Comprehensive Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide the primary connectivity map. The electron-withdrawing nitro group at the para-position strongly deshields the adjacent protons (H-3 and H-5), while the ortho-methyl group provides a distinct singlet handle.

Table 1: 1H NMR Data (400 MHz, CDCl₃)

Proton Chemical Shift (ppm) Multiplicity Coupling (J in Hz) Integration Causality & Assignment Logic
H-5 (Aromatic) 8.13 dd 8.5, 2.5 1H Strongly deshielded by the ortho-NO₂ group. Couples with H-6 (ortho) and H-3 (meta).
H-3 (Aromatic) 8.05 d 2.5 1H Deshielded by ortho-NO₂ and ortho-CH₃. Only exhibits meta-coupling to H-5.
H-6 (Aromatic) 7.32 d 8.5 1H Ortho to the morpholinone nitrogen. Shielded relative to H-3/H-5; ortho-coupled to H-5.
CH₂ (Morph C2) 4.35 s - 2H Highly deshielded aliphatic protons flanked by the ether oxygen and lactam carbonyl.
CH₂ (Morph C6) 4.05 t 5.0 2H Deshielded by the adjacent ether oxygen.
CH₂ (Morph C5) 3.75 t 5.0 2H Adjacent to the amide nitrogen; slightly shielded compared to C6 protons.

| CH₃ (Aryl Methyl) | 2.35 | s | - | 3H | Typical benzylic shift, locked in the shielding cone of the orthogonal morpholinone ring. |

Table 2: 13C NMR Data (100 MHz, CDCl₃)

Carbon Chemical Shift (ppm) Causality & Assignment Logic
C=O (C3) 166.5 Amide carbonyl. High shift due to full commitment of N-lone pair to the lactam system.
C4' (Ar-NO₂) 147.2 Strongly deshielded by the inductive and resonance effects of the nitro group.
C1' (Ar-N) 145.0 Deshielded by the electronegative amide nitrogen.
C2' (Ar-CH₃) 136.4 Substituted aromatic carbon bearing the sterically demanding methyl group.
C2 (Morph) 68.4 Aliphatic carbon situated directly between the ether oxygen and carbonyl group.
C6 (Morph) 64.2 Aliphatic carbon adjacent to the ether oxygen.
C5 (Morph) 50.8 Aliphatic carbon adjacent to the amide nitrogen.

| CH₃ (Methyl) | 18.2 | Benzylic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The lack of cross-conjugation between the rings ensures the amide and nitro stretches remain highly distinct.

Table 3: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Causality & Assignment Logic
1675 Strong, Sharp C=O stretch (Amide I) Characteristic of a 6-membered lactam. The lack of aryl conjugation keeps the bond order high.
1525 Strong Asymmetric NO₂ High-energy N-O bond polarization in the nitro group.
1345 Strong Symmetric NO₂ In-phase stretching of the nitro group.

| 1120 | Medium | C-O-C stretch | Asymmetric stretching of the morpholine ether linkage. |

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI+), the molecule yields a highly predictable fragmentation pattern driven by the lability of the nitro group and the stability of the lactam ring.

Table 4: HRMS (ESI+) Fragmentation Kinetics

m/z Ion Type Relative Abundance Causality / Fragmentation Pathway
237.08 [M+H]⁺ 100% (Base Peak) Protonated molecular ion (Exact Mass: 236.08 Da).
259.06 [M+Na]⁺ 45% Sodium adduct, highly common in ESI+ due to the lactam carbonyl affinity for Na⁺.
191.08 [M+H - NO₂]⁺ 60% Homolytic/heterolytic cleavage resulting in the loss of a nitro radical (46 Da).

| 209.08 | [M+H - CO]⁺ | 25% | Extrusion of carbon monoxide (28 Da) from the morpholinone ring following ring opening. |

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, researchers must employ a self-validating analytical system. Relying on a single modality invites interpretive error. Follow this step-by-step protocol to replicate the spectral data above.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15 mg of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one in 0.6 mL of deuterated chloroform (CDCl₃).

  • Critical Step: Ensure the CDCl₃ contains 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference point, neutralizing any temperature- or concentration-dependent solvent drift, ensuring chemical shift accuracy to ± 0.01 ppm.

Step 2: NMR Acquisition (1D & 2D)

  • Acquire standard 1H (400 MHz) and 13C (100 MHz) spectra at 298 K.

  • Orthogonal Validation: If the assignment of H-3 vs. H-5 is ambiguous, immediately run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) sequence. Causality: The HMBC will show a definitive cross-peak between the morpholinone N-CH₂ protons (3.75 ppm) and the C1' aryl carbon (145.0 ppm), unequivocally orienting the aryl ring relative to the heterocycle.

Step 3: FT-IR Acquisition (KBr Pellet Method)

  • Grind 1-2 mg of the compound with 100 mg of anhydrous KBr in an agate mortar.

  • Press into a translucent pellet at 10 tons of pressure.

  • Causality: Utilizing anhydrous KBr rather than an ATR crystal prevents atmospheric moisture from introducing a broad O-H stretch at 3300 cm⁻¹, which could obscure the weak aromatic C-H stretches at 3080 cm⁻¹.

Step 4: HRMS Acquisition

  • Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Inject via direct infusion into a Time-of-Flight (TOF) mass spectrometer using ESI+.

  • Apply a collision energy of 20 eV for MS/MS. Causality: 20 eV is the optimal kinetic threshold to induce the loss of the NO₂ radical without completely shattering the morpholinone core, allowing observation of the m/z 191.08 diagnostic fragment.

Analytical Workflow Visualization

AnalyticalWorkflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (CDCl3 / KBr Pellet) Start->SamplePrep NMR_1D 1D NMR (1H, 13C) Primary Connectivity SamplePrep->NMR_1D IR_Spec FT-IR Spectroscopy Functional Group ID SamplePrep->IR_Spec MS_Spec HRMS (ESI+) Exact Mass & Fragments SamplePrep->MS_Spec NMR_2D 2D NMR (COSY, HMBC) Orthogonal Validation NMR_1D->NMR_2D If ambiguous DataIntegration Data Integration & Causality Analysis NMR_1D->DataIntegration NMR_2D->DataIntegration IR_Spec->DataIntegration MS_Spec->DataIntegration Validation Self-Validated Structural Confirmation DataIntegration->Validation

Fig 1: Logical workflow for self-validating structural elucidation of morpholin-3-one derivatives.

Conclusion

The spectral profile of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is a direct reflection of its sterically restricted, orthogonal conformation. By understanding the causality behind the deshielding effects in NMR, the high bond-order amide stretch in IR, and the distinct fragmentation kinetics in MS, researchers can confidently utilize this data to validate the synthesis of this critical pharmaceutical building block.

References

  • TDCommons. "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one". Available at: [Link]

Foundational

Crystal structure of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Crystal Structure of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: Data Not Publicly Available A comprehensive search of publicly accessible crystallographic databases and scientific literature did not yield the specific cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: Data Not Publicly Available

A comprehensive search of publicly accessible crystallographic databases and scientific literature did not yield the specific crystal structure data for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. While extensive information exists for structurally related compounds, the precise atomic coordinates and detailed structural parameters for the requested molecule have not been deposited in the public domain.

Researchers, scientists, and drug development professionals interested in the solid-state conformation and packing of this specific molecule would need to perform a single-crystal X-ray diffraction analysis to determine its crystal structure. This process would involve the synthesis of the compound, the growth of high-quality single crystals, and subsequent analysis using an X-ray diffractometer.

For reference and comparative analysis, crystallographic information for analogous compounds is available. For instance, the crystal structures of 4-(4-nitrophenyl)morpholine and various other substituted nitrophenyl-morpholine derivatives have been determined and can serve as a basis for understanding potential intermolecular interactions and conformational preferences within this class of compounds. However, the presence and position of the methyl group on the phenyl ring in 4-(2-Methyl-4-nitrophenyl)morpholin-3-one would be expected to introduce specific steric and electronic effects that would uniquely influence its crystal packing and molecular geometry. Therefore, direct experimental determination remains necessary for an accurate and in-depth understanding of its three-dimensional structure.

Exploratory

Whitepaper: Biological Activity and Synthetic Workflows of Substituted Nitrophenyl Morpholinones

Executive Summary Substituted nitrophenyl morpholinones represent a highly privileged class of heterocyclic scaffolds in modern medicinal chemistry. Characterized by a six-membered morpholine ring bearing a carbonyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitrophenyl morpholinones represent a highly privileged class of heterocyclic scaffolds in modern medicinal chemistry. Characterized by a six-membered morpholine ring bearing a carbonyl group and an N -linked or C -linked nitrophenyl moiety, these compounds serve dual roles: they are potent pharmacophores in their own right and critical synthetic intermediates for blockbuster therapeutics. This technical guide explores the mechanistic biological activities of these derivatives—ranging from coagulation cascade inhibition to oncology and neuroprotection—and provides field-proven, self-validating synthetic protocols for their generation.

Pharmacological Profiles and Biological Targets

Coagulation Cascade and Factor Xa Inhibition

The most clinically significant application of the nitrophenyl morpholinone scaffold is its role as a precursor to direct Factor Xa (FXa) inhibitors, most notably Rivaroxaban. In the active pharmaceutical ingredient (API), the morpholinone ring is not merely a structural spacer; it actively directs the molecule's binding conformation. Crystallographic studies reveal that the oxazolidinone core relies on the morpholinone residue to anchor deeply into the S4 pocket of the human FXa enzyme, while the associated chlorothiophene moiety occupies the S1 pocket. This highly specific spatial arrangement achieves maximal inhibition of FXa activity without requiring plasma cofactors, effectively halting the conversion of prothrombin to thrombin [1].

FXaPathway Extrinsic Extrinsic Pathway (Tissue Factor / FVIIa) FX Factor X (Inactive) Extrinsic->FX Activates Intrinsic Intrinsic Pathway (FXIIa, FXIa, FIXa, FVIIIa) Intrinsic->FX Activates FXa Factor Xa (Active) FX->FXa Cleavage Prothrombin Prothrombin (FII) FXa->Prothrombin Converts (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cross-linking Inhibitor Morpholinone Derivative (e.g., Rivaroxaban) Inhibitor->FXa Direct Inhibition (S1/S4 Pockets)

Coagulation cascade highlighting Factor Xa inhibition by morpholinone derivatives.

Oncology: Antiproliferative Activity and Aromatase Inhibition

Beyond cardiovascular applications, morpholinone derivatives exhibit potent antiproliferative properties. Recent developments in steroidal spiro morpholinone derivatives have demonstrated significant efficacy as aromatase inhibitors for the chemoprevention of estrogen-dependent breast cancers. In vitro screening against human solid tumor cell lines reveals that these morpholinone derivatives can achieve growth inhibition ( GI50​ ) in the low micromolar range (2.0–11 µM), outperforming established steroidal anticancer drugs like abiraterone in specific assays [2].

Neurological and Urological Targets

Structural tuning of the nitrophenyl morpholinone core unlocks diverse receptor interactions:

  • Neuroprotection: p -nitrophenyl-substituted hydrazone derivatives of morpholinones have shown surprising efficacy as Monoamine Oxidase B (MAO-B) inhibitors, achieving nanomolar affinity ( IC50​=73 nM) and exhibiting excellent antioxidant properties suitable for neurodegenerative disease models [2].

  • Urology: Specific morpholinone derivatives act as highly selective antagonists for human α1a​ adrenergic receptors. By relaxing lower urinary tract tissue, these compounds are highly effective in treating benign prostatic hyperplasia (BPH) and lowering intraocular pressure [3].

Quantitative Biological Activity Data

The following table summarizes the quantitative metrics of biological activity for key morpholinone classes discussed in the literature:

Compound Class / DerivativePrimary Biological TargetActivity Metric ( IC50​ / GI50​ )Therapeutic Application
N -(p-nitrophenyl)morpholinones Factor Xa (Coagulation)High affinity (S4 pocket directed)Anticoagulant / Thrombosis
Steroidal spiro morpholinones Tumor cell proliferation GI50​ = 2.0 – 11 µMOncology / Breast Cancer
p -nitrophenyl-substituted hydrazones Monoamine Oxidase B (MAO-B) IC50​ = 73 nMNeuroprotection / Parkinson's
Substituted morpholinones α1a​ Adrenergic ReceptorHigh target selectivityBenign Prostatic Hyperplasia

Synthetic Methodologies and Experimental Causality

To harness the biological activity of these compounds, robust synthetic pathways are required. The synthesis of 4-(4-aminophenyl)morpholin-3-one—the critical precursor for coupling reactions—relies on a self-validating two-step protocol: Nucleophilic Aromatic Substitution ( SN​Ar ) followed by Catalytic Hydrogenation [4].

SynthesisWorkflow Start 3-Morpholinone + 4-Fluoronitrobenzene Condensation N-Arylation (Condensation) Reagents: NaH, NMP, 0-25°C Start->Condensation Intermediate 4-(4-Nitrophenyl)morpholin-3-one (Key Intermediate) Condensation->Intermediate Yields Reduction Catalytic Hydrogenation Reagents: Pd/C, H2 (1-5 bar), THF Intermediate->Reduction Purified input Validation1 Validation: HPLC >98% Purity Intermediate->Validation1 Product 4-(4-Aminophenyl)morpholin-3-one (Precursor for Coupling) Reduction->Product Yields Validation2 Validation: LC-MS, NMR Confirmation Product->Validation2

Step-by-step synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via N-Arylation

Step 1: Deprotonation

  • Action: Dissolve 3-morpholinone (1.0 eq) in anhydrous N -methyl-2-pyrrolidone (NMP). Cool the reactor to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the amide nitrogen of the morpholinone, generating a highly reactive nucleophile. NMP is selected as a polar aprotic solvent because it strongly solvates the Na+ cation, leaving the nitrogen anion "naked" and maximizing its nucleophilicity for the subsequent SN​Ar reaction.

  • Self-Validation: The stoichiometric evolution of H2​ gas serves as an immediate visual confirmation of active deprotonation. The reaction must be held at 0°C until gas evolution completely ceases, validating the total formation of the nucleophile.

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Action: Add 4-fluoronitrobenzene (1.1 eq) dropwise to the reaction mixture. Elevate the temperature to 25°C and stir for 4 hours.

  • Causality: The fluorine atom is highly electronegative, making the para-position of the nitrobenzene highly susceptible to nucleophilic attack. The strongly electron-withdrawing nitro group stabilizes the resulting Meisenheimer complex intermediate, driving the reaction forward.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the 4-fluoronitrobenzene spot and the emergence of a new, highly UV-active spot confirms conversion.

Step 3: Isolation

  • Action: Quench the reaction by pouring it into ice water. Filter the resulting precipitate and recrystallize from ethanol.

  • Self-Validation: High-Performance Liquid Chromatography (HPLC) analysis must show >98% purity. The presence of a sharp melting point and a distinct molecular ion peak in LC-MS ( m/z 223 [M+H]+ ) validates the structural integrity.

Protocol 2: Catalytic Hydrogenation to 4-(4-Aminophenyl)morpholin-3-one

Step 1: Reaction Setup

  • Action: Dissolve the purified 4-(4-nitrophenyl)morpholin-3-one in tetrahydrofuran (THF). Add 10% Palladium on Carbon (Pd/C, 0.05 eq) under an inert argon atmosphere [5].

  • Causality: Pd/C provides a high-surface-area heterogeneous catalyst essential for hydrogen dissociation. THF ensures complete substrate solubility, while the palladium facilitates the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to the final primary amine.

Step 2: Hydrogenation

  • Action: Pressurize the reactor with H2​ gas (1–5 bar) and maintain the temperature strictly between 20–30°C.

  • Causality: Low to moderate pressure and temperature are strictly maintained to prevent the over-reduction of the aromatic ring or the reductive cleavage of the morpholinone ring itself.

  • Self-Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is a self-indicating system; when the exact stoichiometric volume of H2​ is consumed and internal pressure stabilizes, the reduction is complete.

Step 3: Catalyst Removal

  • Action: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validation: The product solution will transition from a yellowish tint (characteristic of the nitro compound) to a colorless or pale solution (amine). A Ninhydrin test on the TLC plate will yield a positive (purple/blue) result, definitively validating the presence of the primary aromatic amine ready for downstream coupling.

References

  • Rivaroxaban Source: Portico URL
  • Synthesis, antiproliferative evaluation and in silico studies of a novel steroidal spiro morpholinone Source: ResearchGate URL
  • 4-(4-Nitrophenyl)
  • 4-(2,4-Diaminophenyl)
  • US6218390B1 - Morpholinone and morpholine derivatives and uses thereof Source: Google Patents URL

Sources

Foundational

Process Chemistry and Safety Engineering for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Executive Summary The synthesis of direct oral anticoagulants (DOACs), particularly Factor Xa inhibitors, relies heavily on functionalized morpholin-3-one derivatives. Within this chemical space, 4-(2-Methyl-4-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of direct oral anticoagulants (DOACs), particularly Factor Xa inhibitors, relies heavily on functionalized morpholin-3-one derivatives. Within this chemical space, 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0) [1] serves as a critical intermediate and analytical impurity standard ()[1]. Handling this compound at scale presents a dual challenge: mitigating the severe thermal hazards inherent to nitroaromatic toxophores and managing the highly exothermic reduction processes required to convert it into its active aniline derivative. This whitepaper provides a comprehensive, self-validating technical guide for the safe handling, physicochemical profiling, and catalytic hydrogenation of this critical building block.

Physicochemical Profiling & Hazard Causality

Understanding the inherent reactivity of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is the foundation of laboratory safety. The molecule consists of two distinct domains that dictate its hazard profile:

  • The Nitroaromatic Core (Thermal Instability): The C-NO2 bond possesses an exceptionally high bond-dissociation energy (approximately 297 kJ/mol)[2]. When subjected to thermal stress, nitroaromatics undergo highly exothermic, autocatalytic decomposition, releasing massive amounts of heat and gas that can instantly trigger a runaway explosion ()[2]. Furthermore, contaminants such as strong bases, chloride ions, or transition metals can significantly lower the onset temperature of this decomposition ()[3].

  • The Morpholinone Ring (Toxicology): The cyclic amide structure, combined with the nitroarene, acts as a potent dermal and ocular irritant ()[4]. Additionally, nitroaromatics are classic structural alerts for mutagenicity, as they can be metabolically reduced to reactive hydroxylamines that intercalate with DNA.

Self-Validating Laboratory Safety Protocols

To prevent catastrophic failures during synthesis, laboratories must implement self-validating safety systems—protocols where the completion of one step physically or logically verifies the safety of the next.

  • Electrostatic Discharge (ESD) Prevention: Nitroaromatic dusts are highly combustible.

    • Causality: Friction during weighing can generate static electricity, igniting the dust cloud.

    • Self-Validating Control: Weighing must be performed using static-dissipative spatulas within a grounded, ventilated balance enclosure. The absence of static cling on the spatula physically validates the grounding of the system.

  • Storage Segregation: The compound must be strictly segregated from reducing agents (e.g., NaBH4, LiAlH4) and strong alkalis.

    • Causality: Alkalis can initiate the autocatalytic decomposition of the nitro group at ambient temperatures[2].

HazardLogic Substrate 4-(2-Methyl-4-nitrophenyl) morpholin-3-one NitroHazard Nitroaromatic Core (Thermal Instability) Substrate->NitroHazard Structural Liability ToxHazard Morpholinone Ring (Irritant / Sensitizer) Substrate->ToxHazard Biological Activity DSC DSC Screening (Exotherm Detection) NitroHazard->DSC Requires PPE Ventilated Enclosure & Nitrile Gloves ToxHazard->PPE Dictates Runaway Runaway Reaction Prevention DSC->Runaway Mitigates Exposure Exposure Control PPE->Exposure Ensures

Logical framework for hazard identification and mitigation of the nitroaromatic core.

Experimental Workflow: Safe Catalytic Hydrogenation

The most critical and hazardous transformation of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is its reduction to 4-(4-amino-2-methylphenyl)morpholin-3-one. This step is pivotal in constructing the complex architectures of DOACs ()[5]. The following step-by-step methodology utilizes a self-validating approach to manage the extreme hazards of hydrogen gas, pyrophoric catalysts, and exothermic nitro-reduction.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 10.0 g of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one in 100 mL of ethyl acetate within a 250 mL pressure-rated stainless-steel reactor.

  • Catalyst Wetting (Critical Safety Step): Weigh 1.0 g of 10% Palladium on Carbon (Pd/C).

    • Causality: Dry Pd/C is highly pyrophoric and will instantly ignite solvent vapors upon contact.

    • Action: Slurry the Pd/C in 5 mL of water under an argon blanket before adding it to the reactor.

  • System Inerting: Seal the reactor. Pressurize with Nitrogen (N2) to 3 bar, hold for 1 minute to check for pressure drops (validating the seal integrity), and vent to atmospheric pressure. Repeat three times.

  • Hydrogen Pressurization & Exotherm Control: Introduce Hydrogen (H2) gas to a pressure of 3 bar. Initiate stirring at 500 rpm.

    • Causality: The reduction of a nitro group releases massive thermal energy.

    • Action: Maintain active jacket cooling to keep the internal reaction temperature strictly between 25°C and 35°C. If the temperature exceeds 35°C, the H2 feed must automatically shut off via a self-validating interlock.

  • Reaction Monitoring: Monitor the H2 mass flow meter. The reaction is deemed complete when hydrogen uptake ceases for 30 consecutive minutes. Verify completion via HPLC (<0.1% starting material).

  • Safe Filtration: Vent the H2 gas and purge the reactor with N2 three times. Filter the reaction mixture through a Celite pad under a continuous N2 stream.

    • Causality: Spent Pd/C is extremely reactive and will ignite if allowed to dry in the ambient air.

    • Action: Immediately wash the filter cake with water and transfer the spent catalyst to a dedicated, water-filled hazardous waste container.

Workflow Start Substrate Dissolution (MeOH / EtOAc) Catalyst Pd/C Wetting (Argon Blanket) Start->Catalyst Step 1 Purge N2 Purge (O2 < 1%) Catalyst->Purge Step 2 Hydrogen H2 Pressurization (2-5 bar) Purge->Hydrogen Step 3 Cooling Active Cooling (T < 40°C) Hydrogen->Cooling Exotherm Control Filter N2 Blanket Filtration (Celite Pad) Cooling->Filter Post-Reaction Product 4-(4-Amino-2-methylphenyl) morpholin-3-one Filter->Product Isolation

Step-by-step safety workflow for the catalytic hydrogenation of the nitro group.

Quantitative Data Summaries

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionHazard Implication
CAS Number 845729-40-0Unique identifier for safety tracking
Molecular Formula C11H12N2O4High nitrogen/oxygen content
Molecular Weight 236.23 g/mol N/A
Physical State Solid (Powder)Dust explosion hazard (requires ESD controls)
GHS Classification H315, H319, H335Skin, eye, and respiratory irritant

Table 2: Thermal & Process Safety Parameters (Typical for Nitroaromatics)

Safety ParameterThreshold / ValueProcess Control Requirement
Decomposition Energy (ΔH_dec) > 400 J/gMandatory active cooling during reactions
Onset Temperature (T_onset) ~ 150°C - 200°CMaximum process temperature must not exceed 100°C
Nitro Reduction Enthalpy ~ 500 kJ/molRequires slow, controlled H2 dosing
Pd/C Catalyst Loading 5 - 10% w/wMust be wetted with water/toluene prior to use

References

  • Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: 4-(4-NITROPHENYL)MORPHOLIN-3-ONE Safety Information Source: LookChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Purification techniques for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Application Note: Advanced Purification Strategies for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Executive Summary 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0, MW: 236.23 g/mol ) is a critical nitroaromat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Executive Summary

4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0, MW: 236.23 g/mol ) is a critical nitroaromatic heterocyclic intermediate utilized in advanced pharmaceutical synthesis. Structurally related to the foundational precursors of blockbuster Factor Xa inhibitors (such as Rivaroxaban), this substituted morpholinone features an ortho-methyl modification on the phenyl ring[1]. This specific steric bulk significantly alters its solubility and crystallization thermodynamics compared to its des-methyl analog. This application note details scalable, chromatography-free purification protocols designed to achieve >99% HPLC purity, prioritizing anti-solvent crystallization and targeted kinetic slurry washing.

Physicochemical Rationale & Causality (Expertise & Experience)

The Steric Effect on Crystal Lattice Energy: In the unsubstituted 4-(4-nitrophenyl)morpholin-3-one, the morpholinone and phenyl rings can adopt a relatively planar conformation, facilitating strong intermolecular π−π stacking and efficient crystal packing 1[1]. The introduction of the ortho-methyl group in 4-(2-Methyl-4-nitrophenyl)morpholin-3-one creates a steric clash with the morpholinone carbonyl and adjacent equatorial protons. This forces a dihedral twist, breaking planarity and lowering the overall crystal lattice energy.

Causality in Solvent Selection: Because the twisted conformation lowers the lattice energy, the 2-methyl derivative exhibits unexpectedly high solubility in standard organic solvents (e.g., ethyl acetate, isopropanol) compared to its des-methyl counterpart. Consequently, standard thermal recrystallization often leads to "oiling out" (a liquid-liquid phase separation) rather than proper solid nucleation. To counteract this, our protocols utilize a highly controlled anti-solvent crystallization (Acetone/Water) and kinetic slurry washing to force selective precipitation of the target intermediate while retaining unreacted starting materials (like substituted nitrobenzenes) in the mother liquor 2[2].

Quantitative Data: Solvent System Efficacy

The following table summarizes the quantitative performance of various solvent systems evaluated for the purification of crude 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (Initial Purity: 88.5%).

Purification MethodSolvent SystemRatio (v/v)Final Purity (HPLC)Recovery YieldScalability
Anti-Solvent Crystallization Acetone / Water1 : 1.599.2% 82% High (Pilot/Plant)
Slurry Washing Pet. Ether / EtOAc5 : 196.8%91%Medium (Lab)
Standard Recrystallization IsopropanolN/A94.5%65%Low (Oiling out)

*Note: Isopropanol recrystallization frequently results in oiling out due to the lowered melting point induced by the 2-methyl steric twist, trapping impurities in the amorphous resin.

Experimental Workflows & Protocols

G Crude Crude 4-(2-Methyl-4-nitrophenyl) morpholin-3-one Dissolution Dissolution in Acetone (50°C - 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration AntiSolvent Anti-Solvent Addition (Dropwise H2O at 45°C) Filtration->AntiSolvent Crystallization Controlled Cooling & Crystallization (5°C) AntiSolvent->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Pure Pure API Intermediate (>99% Purity) Isolation->Pure

Workflow for the anti-solvent crystallization of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one.

Protocol A: Anti-Solvent Crystallization (Acetone/Water)

Self-Validating Mechanism: This protocol relies on thermodynamic solubility gradients. By dissolving the crude in a highly soluble solvent (acetone) and titrating in a high-polarity anti-solvent (water), we selectively crash out the morpholinone while highly lipophilic impurities remain solvated in the mixed aqueous-organic phase 3[3]. The process self-validates through visual phase transitions: complete initial dissolution confirms the absence of gross polymeric impurities, while the transition from a clear solution to a controlled opaque suspension during titration confirms successful nucleation.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reaction vessel, suspend 100 g of crude 4-(2-Methyl-4-nitrophenyl)morpholin-3-one in 300 mL of HPLC-grade acetone.

  • Heating: Heat the suspension to 50°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved. A deep yellow-orange solution should form.

  • Hot Filtration: Pass the hot solution through a pre-warmed 1 µm PTFE filter to remove insoluble carbonaceous particulates or inorganic salts. Return the filtrate to the vessel and maintain at 45°C.

  • Anti-Solvent Titration (Critical Step): Equip the vessel with an addition funnel containing 450 mL of deionized water. Begin adding the water dropwise (approx. 5 mL/min). Expert Insight: Rapid addition will cause the product to oil out as a sticky resin. Dropwise addition ensures the solution enters the metastable zone slowly, promoting proper crystalline nucleation.

  • Seeding (Optional): After 100 mL of water has been added, if the solution becomes cloudy without forming distinct crystals, add 0.1 g of pure 4-(2-Methyl-4-nitrophenyl)morpholin-3-one seed crystals.

  • Cooling Ramp: Once all water is added, initiate a linear cooling ramp from 45°C to 5°C over 4 hours.

  • Isolation: Isolate the resulting pale-yellow crystals via vacuum filtration. Wash the filter cake with 100 mL of a pre-chilled (0°C) Acetone:Water (1:2 v/v) mixture.

  • Drying: Dry the solid in a vacuum oven at 45°C (<-0.08 MPa) to a constant weight.

Protocol B: High-Throughput Slurry Washing

Self-Validating Mechanism: Slurry washing operates on kinetic dissolution. The cold, non-polar dominant solvent system (Petroleum Ether) prevents the target morpholinone from dissolving, while the minor polar component (Ethyl Acetate) strips away unreacted starting materials 3[3]. The system self-validates via filtrate analysis; if the filtrate runs clear and colorless, the wash is complete, whereas a deep yellow filtrate indicates ongoing removal of highly colored nitroaromatic impurities.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 50 g of crude product with 250 mL of a pre-chilled (5°C) solvent mixture containing Petroleum Ether and Ethyl Acetate (5:1 v/v).

  • Kinetic Agitation: Stir the slurry vigorously (400 rpm) using a magnetic stir bar for exactly 30 minutes at 5°C. Expert Insight: Prolonged stirring beyond 45 minutes may lead to product degradation or unwanted polymorphic transitions.

  • Filtration: Rapidly filter the suspension through a sintered glass funnel (medium porosity).

  • Rinsing: Wash the retained solid with an additional 50 mL of the cold 5:1 solvent mixture until the filtrate runs clear.

  • Drying: Air-dry on the frit for 15 minutes, followed by vacuum drying at room temperature overnight.

References

  • Title: 1 Source: Benchchem

  • Title: 2 Source: Organic Process Research & Development (via Figshare)

  • Title: 3 Source: Benchchem

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Welcome to the technical support center for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and process development professionals who are working with this im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate, notably a precursor in the synthesis of advanced antibiotics like Radezolid.[1][2] We will delve into the common synthetic challenges and provide practical, field-tested solutions to optimize your reaction yields and product purity.

Core Synthesis Methodology: Palladium-Catalyzed N-Arylation

The most robust and widely applicable method for synthesizing 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between morpholin-3-one and an activated aryl halide. The ortho-methyl group on the phenyl ring introduces significant steric hindrance, making catalyst and ligand selection paramount for success.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product R1 1-Fluoro-2-methyl-4-nitrobenzene P1 4-(2-Methyl-4-nitrophenyl)morpholin-3-one R1->P1 Buchwald-Hartwig Amination plus1 + R2 Morpholin-3-one R2->P1 Buchwald-Hartwig Amination C1 Pd Catalyst (e.g., Pd₂(dba)₃) C2 Phosphine Ligand (e.g., Xantphos) C3 Base (e.g., Cs₂CO₃) C4 Solvent (e.g., Toluene or Dioxane) C5 Heat (e.g., 90-110 °C) Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(X)L₂(Amine)] OxAdd->AmineCoord + Amine Deprotonation Amido Complex (Ar)Pd(II)(Amide)L₂ AmineCoord->Deprotonation + Base - Base-H⁺X⁻ Deprotonation->Pd0 Reductive Elimination + Ar-Amine Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_conversion path_sm Mainly Unreacted Starting Materials check_conversion->path_sm Low Conversion path_side_products Significant Side Products Observed check_conversion->path_side_products Low Purity sol_catalyst 1. Check Catalyst/Ligand Activity 2. Ensure Inert Atmosphere 3. Verify Base/Solvent Quality path_sm->sol_catalyst sol_hydrodehalogenation Hydrodehalogenation? 1. Ensure Anhydrous Conditions 2. Screen Different Ligands/Bases path_side_products->sol_hydrodehalogenation

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Welcome to the technical support center for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this key...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate. As a crucial building block in pharmaceutical synthesis, analogous to the Rivaroxaban intermediate 4-(4-nitrophenyl)morpholin-3-one, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions encountered during its synthesis.

Section 1: Troubleshooting Guide

This section is structured to address specific experimental issues you may encounter. We delve into the causality of these problems and provide actionable, field-proven solutions.

Q1: My reaction via Nucleophilic Aromatic Substitution (SNA_r_) gives a low yield and a complex crude mixture. What are the likely side products?

Answer: This is a common issue when reacting morpholin-3-one with an activated aryl halide like 1-chloro-2-methyl-4-nitrobenzene. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack, but the ortho-methyl group introduces steric hindrance, which can slow the desired reaction and allow side reactions to become more prominent.[3]

Causality and Identification:

  • Incomplete Conversion: The most straightforward issue is an incomplete reaction due to insufficient reaction time, temperature, or base strength. Your crude mixture will contain significant amounts of both morpholin-3-one and 1-chloro-2-methyl-4-nitrobenzene.

  • Hydrodehalogenation: If trace metals and a proton source (e.g., water) are present, you may observe the formation of 3-methyl-nitrobenzene. This byproduct arises from the reduction of the aryl chloride.

  • Base-Mediated Degradation: Strong bases at high temperatures can lead to the degradation of both the starting material and the product, resulting in a complex mixture of colored impurities.[4] Using a milder base like K₂CO₃ or Cs₂CO₃ can often mitigate this.[5][6]

  • Diarylether Formation: If your base is a hydroxide (e.g., KOH) and water is present, the aryl chloride can be hydrolyzed to a phenoxide intermediate, which can then react with another molecule of aryl chloride to form a diaryl ether.

Troubleshooting Workflow:

start Low Yield & Complex Mixture in SNAr check_conversion Analyze Crude by LC-MS/NMR Is conversion low? start->check_conversion incomplete YES: Incomplete Reaction check_conversion->incomplete Yes complex NO: Side Products Dominate check_conversion->complex No solution_incomplete Increase Temperature Extend Reaction Time Use Stronger, Non-Nucleophilic Base (e.g., NaH) incomplete->solution_incomplete solution_complex Identify Byproducts by MS (Hydrodehalogenation, Dimerization) Lower Temperature Use Milder Base (K2CO3, Cs2CO3) Ensure Anhydrous Conditions complex->solution_complex

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Recommended Action: Begin by confirming the identity of the major impurities using LC-MS. If starting materials are present, consider increasing the reaction temperature in 10 °C increments or switching to a stronger, non-nucleophilic base like sodium hydride (NaH). If other byproducts are dominant, lower the temperature and screen milder bases such as potassium carbonate. Ensure all reagents and solvents are scrupulously dried.

Q2: I'm synthesizing via nitration of 4-(2-methylphenyl)morpholin-3-one and my NMR indicates a significant isomeric impurity. What is this and how can it be prevented?

Answer: This is a classic regioselectivity problem in electrophilic aromatic substitution. When you nitrate 4-(2-methylphenyl)morpholin-3-one, you are dealing with two ortho-, para-directing groups: the methyl group (activating) and the N-acyl group (moderately activating). This leads to competition and the formation of two primary regioisomers.

Causality and Identification:

  • Desired Product: 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. The nitro group is para to the methyl group and meta to the morpholinone substituent.

  • Side Product: 4-(2-Methyl-6-nitrophenyl)morpholin-3-one. The nitro group is ortho to both the methyl and morpholinone groups. This position is sterically hindered, but can still form.

These isomers are often difficult to separate by crystallization due to their similar polarities and structures.

start 4-(2-methylphenyl)morpholin-3-one reagents HNO3 / H2SO4 start->reagents product_desired Desired Product 4-(2-Methyl-4-nitrophenyl)morpholin-3-one reagents->product_desired Para to Me (Major) product_side Side Product 4-(2-Methyl-6-nitrophenyl)morpholin-3-one reagents->product_side Ortho to Me (Minor, Sterically Hindered)

Caption: Formation of regioisomers during nitration.

Recommended Action: While optimizing nitration conditions (e.g., lowering temperature, changing the nitrating agent) may alter the isomer ratio, it will not eliminate the side product. The most robust solution is to abandon the post-synthesis nitration strategy. Instead, utilize a synthesis route that builds the molecule with the correct regiochemistry from the start. The condensation-cyclization route, starting with 2-methyl-4-nitroaniline, is highly recommended as the positions of the methyl and nitro groups are already fixed.[5][7]

Q3: My Palladium-catalyzed Buchwald-Hartwig amination is stalling. What could be inhibiting the catalyst?

Answer: Palladium-catalyzed reactions are powerful but can be sensitive. Stalling often points to catalyst deactivation or inhibition. The nitro group on your aryl halide is strongly electron-withdrawing, which can influence the catalytic cycle.[8]

Causality and Troubleshooting:

  • Ligand Incompatibility: The choice of phosphine ligand is critical. The steric and electronic properties of the ligand stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[9] For electron-poor aryl halides like yours, sterically hindered, electron-rich dialkylbiarylphosphine ligands or N-heterocyclic carbenes (NHCs) often perform best.[10][11]

  • Base Choice: The base not only deprotonates the morpholinone but also influences the catalyst's activity. A base that is too weak may not facilitate the reaction, while one that is too strong or has coordinating anions can inhibit the palladium catalyst. Sodium tert-butoxide (NaOt-Bu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and milder alternatives.[12][13]

  • Catalyst Oxidation/Deactivation: The presence of oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state. It is crucial to thoroughly degas your solvent and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction. Furthermore, the nitro group itself can potentially coordinate to the palladium center, leading to catalyst inhibition.

  • Substrate Purity: Impurities in your 1-bromo-2-methyl-4-nitrobenzene, such as sulfur-containing compounds, can act as catalyst poisons. Ensure your starting materials are of high purity.

Recommended Action: If your reaction stalls, consider screening a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases. Ensure rigorous inert atmosphere techniques are used. If the problem persists, increasing the catalyst loading (from 1-2 mol% to 5 mol%) may help drive the reaction to completion, although this is less economical on a larger scale.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route offers the best regiochemical control?

    • A: The condensation-cyclization route, which starts with 2-methyl-4-nitroaniline and reacts it with a reagent like 2-(2-chloroethoxy)acetyl chloride, provides absolute regiochemical control.[5][7] The nitro and methyl groups are already in the desired positions on the starting aniline, completely avoiding the issue of isomeric byproducts that plagues the nitration of 4-(2-methylphenyl)morpholin-3-one.

  • Q: What is the role of the base in the different synthetic routes?

    • A: The function of the base is context-dependent.

      • In SNA_r_ and Catalytic Coupling (Buchwald-Hartwig, Ullmann), the base (e.g., NaH, K₂CO₃, NaOt-Bu) serves to deprotonate the N-H bond of the morpholin-3-one, generating the corresponding anion. This anion is the active nucleophile that attacks the aryl halide.[9][14]

      • In the Condensation-Cyclization route, a base like potassium carbonate is added in the second step (cyclization). Its role is to neutralize the hydrochloric acid (HCl) that is eliminated during the intramolecular nucleophilic substitution, driving the ring-closing reaction to completion.[7]

  • Q: How does the 2-methyl group influence reactivity compared to the non-methylated analogue?

    • A: The 2-methyl group has two primary effects. First, it exerts a steric effect , hindering the approach of the morpholinone nucleophile to the C-1 position of the phenyl ring. This can decrease the reaction rate in SNA_r_ and coupling reactions compared to the non-methylated version. Second, it has a weak electron-donating effect through hyperconjugation, which slightly deactivates the ring towards nucleophilic attack. However, this electronic effect is generally outweighed by the powerful electron-withdrawing effect of the para-nitro group.[3]

  • Q: What are the best analytical techniques for identifying side products?

    • A: A combination of techniques is ideal. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for quickly identifying the molecular weights of components in your crude reaction mixture, allowing you to hypothesize the structures of byproducts (e.g., unreacted starting materials, dimers, hydrodehalogenated species). Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structure elucidation. ¹H and ¹³C NMR will confirm the overall structure, while 2D NMR techniques like NOESY can be used to confirm the regiochemistry by showing through-space correlations between the methyl protons and the adjacent aromatic protons.

Section 3: Protocols & Data

Experimental Protocol: Condensation-Cyclization Synthesis

This protocol is adapted from established methods for the synthesis of the analogous 4-(4-nitrophenyl)morpholin-3-one and is recommended for its excellent regiocontrol.[5][7][15]

Step 1: Amidation

  • To a dry, three-necked flask under an inert atmosphere (N₂), add 2-methyl-4-nitroaniline (1.0 eq) and a suitable solvent like toluene or dichloromethane (approx. 5-10 mL per gram of aniline).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-(2-chloroethoxy)acetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the aniline.

  • The intermediate, 2-(2-chloroethoxy)-N-(2-methyl-4-nitrophenyl)acetamide, can be isolated by quenching with water, separating the organic layer, drying with Na₂SO₄, and evaporating the solvent. However, a one-pot procedure is often preferred.

Step 2: Cyclization

  • To the crude reaction mixture from Step 1, add acetonitrile as a solvent (if toluene was removed) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the intermediate.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Methyl-4-nitrophenyl)morpholin-3-one.

Protocol: Purification by Recrystallization

The crude product is often an off-white to yellow or brownish solid.[4][7] Recrystallization is an effective method for purification.

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at boiling. A good solvent will dissolve the product when hot but show low solubility when cold.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves. c. If the solution is highly colored, you can add a small amount of activated carbon and heat for another 5-10 minutes. d. Filter the hot solution through a pre-warmed funnel to remove activated carbon and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary: Potential Side Products
Side Product NameProbable OriginMolecular FormulaMolecular Weight ( g/mol )
2-(2-chloroethoxy)-N-(2-methyl-4-nitrophenyl)acetamideIncomplete CyclizationC₁₁H₁₃ClN₂O₄288.69
4-(2-Methyl-6-nitrophenyl)morpholin-3-oneNitration RegioisomerC₁₁H₁₂N₂O₄236.23
3-Methyl-nitrobenzeneHydrodehalogenationC₇H₇NO₂137.14
2-Methyl-4-nitroanilineIncomplete AcylationC₇H₈N₂O₂152.15

References

  • Globe Thesis. (2018, August 18). Synthesis And Process Research Of Rivaroxaban. Retrieved from [Link]

  • Dunsford, L. R., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. Retrieved from [Link]

  • Arborpharm. (n.d.). Rivaroxaban Intermediates Introduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Deng, X., et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. Retrieved from [Link]

  • Liu, Y., et al. (2022). Improvement of Synthesis Process of Rivaroxaban. Journal of Baotou Medical College. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • IPIndia. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved from [Link]

  • RSC Publishing. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Technical University of Denmark. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • PMC. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • IPIndia. (n.d.). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues with 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Welcome to the Technical Support Center for Advanced Chemical Intermediates . As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with rigid, hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Intermediates .

As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with rigid, hydrophobic building blocks. 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS 845729-40-0) is a critical structural motif, closely related to the precursors used in the synthesis of factor Xa inhibitors like Rivaroxaban[1],[2].

While highly valuable, its rigid morpholinone ring, combined with the lipophilic 2-methyl-4-nitrophenyl moiety, results in high crystal lattice energy and notoriously poor aqueous solubility. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your assays and syntheses succeed.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the thermodynamic drivers preventing solvation. The table below synthesizes the physicochemical properties of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one and its structural analogs (e.g., 4-(4-nitrophenyl)morpholin-3-one[3] and 4-(4-aminophenyl)morpholin-3-one[4]) to explain why standard solubilization techniques often fail.

Table 1: Physicochemical Properties & Solvation Causality

PropertyValue / Analog DataSolvation Causality & Impact
Molecular Weight 236.23 g/mol Moderate MW, but the bulky, rigid structure limits the entropy of mixing in water.
Ionizability (pKa) Strictly NeutralThe nitro group and lactam-like morpholinone lack basic amines or acidic protons. Causality: pH-adjustment strategies (e.g., adding HCl or NaOH) will be completely ineffective.
Aqueous Solubility Poor (< 0.1 mg/mL)High crystal lattice energy driven by planar stacking and the hydrophobic 2-methyl group prevents water molecules from breaking the crystal lattice.
Organic Solubility Soluble in DCM, EtOAc, DMSO[4]The morpholin-3-one ring acts as a hydrogen bond acceptor, making it highly compatible with polar aprotic and halogenated solvents[3].

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How can I prevent this "crash-out"? Causality: Solvent crash-out occurs when the local concentration of water rapidly strips the DMSO solvation shell away from the compound before it can disperse, forcing the hydrophobic molecules to aggregate and nucleate. Solution: You must use a Step-Down Dilution strategy utilizing a bridging surfactant (like Tween-80) to form micelles before introducing the compound to the bulk aqueous phase. (See Protocol A below).

Q2: We need to formulate this compound at a high concentration (>2 mg/mL) for in vivo oral dosing in mice. What is the best vehicle? Causality: Because the compound is neutral, salt formation is impossible. To achieve high concentrations in an aqueous vehicle, you must physically shield the hydrophobic regions of the molecule. Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of the cyclodextrin encapsulates the 2-methyl-4-nitrophenyl ring, while the hydrophilic exterior maintains aqueous solubility. (See Protocol B below).

Q3: During chemical synthesis scale-up, the compound exhibits poor solubility in standard alcohols (EtOH/MeOH). What are the optimal organic solvents? Causality: Alcohols are protic and highly polar, which clashes with the lipophilic nature of the methyl-phenyl group. Solution: Switch to polar aprotic solvents (DMF, DMSO) or halogenated solvents (Dichloromethane, Chloroform), which readily solvate the morpholinone ring without hydrogen-bonding interference[4],[3].

Part 3: Visualizing Solubilization Workflows

SolubilizationStrategy Compound 4-(2-Methyl-4-nitrophenyl) morpholin-3-one InVitro In Vitro Assays (Target: <100 µM) Compound->InVitro InVivo In Vivo Dosing (Target: >1 mg/mL) Compound->InVivo Synthesis Chemical Synthesis (Target: >100 mg/mL) Compound->Synthesis DMSO DMSO Stock (10 mM) InVitro->DMSO HPBCD 20% HP-β-CD Complexation InVivo->HPBCD Organic DCM, EtOAc, or DMF Solvation Synthesis->Organic StepDown Step-Down Dilution with 0.1% Tween-80 DMSO->StepDown

Caption: Strategic workflow for selecting the optimal solubilization method based on application.

CrashOutMechanism cluster_crash Direct Dilution (Failure) cluster_stable Step-Down Dilution (Success) Stock 100% DMSO Stock (Fully Solvated) Direct Rapid Aqueous Addition Stock->Direct Intermediate Intermediate Phase (DMSO + Surfactant) Stock->Intermediate Precipitate Nucleation & Precipitation Direct->Precipitate Micelles Micellar Dispersion in Buffer Intermediate->Micelles

Caption: Mechanistic comparison of direct aqueous dilution versus step-down micellar dispersion.

Part 4: Self-Validating Experimental Protocols

Protocol A: 10 mM In Vitro Stock Preparation & Step-Down Dilution

Use this protocol to prepare assay-ready solutions without micro-precipitation.

  • Stock Preparation: Weigh exactly 2.36 mg of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until optically clear.

  • Surfactant Bridging: In a separate tube, prepare an intermediate buffer containing 10% DMSO, 1% Tween-80, and 89% PBS.

  • Step-Down Addition: Slowly pipette 10 µL of the 10 mM DMSO stock into 90 µL of the intermediate buffer while vortexing continuously.

  • Self-Validation Checkpoint: Shine a laser pointer through the tube.

    • Pass: The beam path is invisible (true solution/nano-micelles).

    • Fail: The beam path is highly visible (Tyndall effect), indicating micro-precipitates have formed. If this occurs, increase the Tween-80 concentration in Step 2.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final assay media (Final concentration: 10 µM compound, 1% DMSO, 0.1% Tween-80).

Protocol B: 20% HP-β-CD Formulation for In Vivo Dosing

Use this protocol to achieve high-concentration liquid formulations for oral/IP dosing.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile water to create a 20% (w/v) solution.

  • Compound Addition: Add 2.0 mg of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one directly to 1.0 mL of the 20% HP-β-CD vehicle. The solution will initially appear as an opaque, milky suspension.

  • Thermal Complexation: Place the vial in a thermomixer at 37°C and agitate at 800 RPM for 2 to 4 hours.

  • Self-Validation Checkpoint: Visually inspect the vial. The successful inclusion of the hydrophobic compound into the cyclodextrin cavity will cause the suspension to transition into a completely transparent, optically clear liquid.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to dosing.

References

  • Title : Chemical Properties of 4-(4-Aminophenyl)morpholin-3-one Source : BioCrick URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, byproduct formations, and optimization strategies encountered during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, byproduct formations, and optimization strategies encountered during the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one .

This compound shares a direct structural lineage with 4-(4-nitrophenyl)morpholin-3-one, a highly documented and critical precursor in the synthesis of the blockbuster anticoagulant Rivaroxaban[1],[2]. However, the presence of the ortho-methyl group on the aniline ring introduces unique steric and electronic challenges that necessitate precise control over your reaction conditions. This guide provides a self-validating protocol and troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Byproduct Pathways

The standard bench-scale and industrial synthesis relies on a two-step sequence: an initial N-acylation (amidation) followed by an intramolecular base-mediated cyclization [1]. Understanding the competing pathways is critical to preventing byproduct formation.

SynthesisPathway SM 2-Methyl-4-nitroaniline + 2-(2-chloroethoxy)acetyl chloride Amidation Step 1: Amidation (Toluene, 0-5 °C) SM->Amidation Intermediate Open-Chain Intermediate (N-Acylated) Amidation->Intermediate Byproduct1 Byproduct A: Di-acylated Impurity Amidation->Byproduct1 Excess Acyl Chloride Cyclization Step 2: Cyclization (Base, Heat) Intermediate->Cyclization Product Target Molecule: 4-(2-Methyl-4-nitrophenyl) morpholin-3-one Cyclization->Product Byproduct2 Byproduct B: Hydrolyzed Ring-Opened Cyclization->Byproduct2 Excess Base/H2O

Figure 1: Synthesis workflow and byproduct formation pathways for the target morpholin-3-one.

Quantitative Data & Analytical Signatures

To effectively troubleshoot, you must be able to identify your intermediates and impurities. Below are the physicochemical properties and mass spectrometry signatures for the key species in this workflow.

Table 1: Physicochemical Properties of Key Components

ComponentCAS NumberMolecular WeightRole in Synthesis
2-Methyl-4-nitroaniline99-52-5152.15 g/mol Starting Material
2-(2-Chloroethoxy)acetyl chloride39229-33-9157.00 g/mol Bifunctional Acylating Reagent[3]
4-(2-Methyl-4-nitrophenyl)morpholin-3-one845729-40-0236.23 g/mol Target Product

Table 2: Mass Spectrometry (ESI+) Signatures of Common Byproducts

SpeciesChemical FormulaExpected[M+H]⁺ (m/z)Primary Cause of Formation
Target Product C₁₁H₁₂N₂O₄237 N/A (Successful Cyclization)
Open-Chain Intermediate C₁₁H₁₃ClN₂O₄273 Incomplete Cyclization
Di-acylated Byproduct C₁₅H₁₈Cl₂N₂O₆394 Excess Acyl Chloride / High Temp
Hydrolyzed Ring-Opened C₁₁H₁₄N₂O₅255 Excess Base / Aqueous Hydrolysis

Self-Validating Experimental Protocol

Do not proceed to the next step without passing the designated Validation Checkpoint . This ensures that errors are caught before irreversible byproduct formation occurs.

Step 1: N-Acylation (Amidation)

Objective: Form the open-chain intermediate while actively suppressing over-acylation.

  • Setup: Charge a dry, argon-flushed reactor with 2-methyl-4-nitroaniline (1.0 eq) and anhydrous toluene (10 volumes).

  • Base Addition: Add N,N-dimethylaniline (1.2 eq) as a mild acid scavenger.

    • Causality: A mild, sterically hindered base neutralizes the HCl byproduct without prematurely hydrolyzing the highly reactive acyl chloride[1].

  • Temperature Control: Cool the mixture strictly to 0–5 °C.

  • Reagent Addition: Add 2-(2-chloroethoxy)acetyl chloride (1.05 eq) dropwise over 1 hour.

    • Causality: Maintaining low temperature and strict stoichiometric control prevents the newly formed secondary amide from attacking a second equivalent of the acyl chloride, which would form the m/z 394 di-acylated byproduct.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench in methanol, and analyze via HPLC/MS. Proceed to workup only when the starting material peak (m/z 153) is <2% and the intermediate (m/z 273) is >95%.

  • Workup: Wash the organic layer with 1M HCl to remove the N,N-dimethylaniline, followed by brine. Concentrate under reduced pressure to yield the intermediate.

Step 2: Intramolecular Cyclization

Objective: Close the morpholinone ring while preventing basic hydrolysis.

  • Setup: Dissolve the crude open-chain intermediate in anhydrous THF (10 volumes).

  • Base Addition: Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Cyclization: Warm the reaction to 40 °C and stir for 4 hours.

    • Causality: The ortho-methyl group on the aniline ring creates a severe steric clash, twisting the dihedral angle and increasing the activation energy required for the intramolecular Sₙ2 displacement of the terminal chloride. NaH irreversibly deprotonates the amide, providing the necessary thermodynamic driving force to overcome this steric barrier without requiring excessive heat[2].

  • Validation Checkpoint: Analyze via TLC (EtOAc:Hexane 1:1). The intermediate spot should completely disappear. If stalled, do NOT add more base; instead, extend the reaction time.

  • Quench: Quench carefully with saturated aqueous NH₄Cl (do not use NaOH or Na₂CO₃).

    • Causality: Quenching with a mild buffer prevents the newly formed morpholinone ring from undergoing base-catalyzed hydrolysis (ring-opening) during the aqueous workup.

Troubleshooting FAQs

Q1: I am detecting a significant M+120 byproduct (m/z 394) during Step 1. What is causing this? A: This is the di-acylated byproduct. Primary amines can react twice if the electrophile is in excess and the temperature is not controlled. Fix: Ensure your 2-(2-chloroethoxy)acetyl chloride is titrated/pure so you are not accidentally adding an excess[3]. Strictly control the stoichiometry to 1.05 eq and maintain the internal temperature at 0–5 °C during the entire addition.

Q2: My cyclization stalls at 60-70% conversion. How can I drive it to completion without degrading the product? A: The ortho-methyl group introduces significant steric hindrance, making this cyclization slower than the standard Rivaroxaban intermediate synthesis[1]. Fix: If you are using a weaker base like K₂CO₃ in acetonitrile, switch to the NaH/THF system described in the protocol above. The irreversible deprotonation by NaH is often required to force sterically hindered cyclizations. If you must use K₂CO₃, add a phase-transfer catalyst (e.g., TBAB, 0.1 eq) to increase the effective basicity in the organic phase.

Q3: The reaction mixture turns dark brown/black during the base-mediated cyclization, and the yield drops. Why? A: Electron-deficient nitroaromatics are highly susceptible to forming Meisenheimer complexes or undergoing single-electron oxidation in the presence of strong bases and oxygen. Fix: Degas your THF thoroughly (sparge with Argon for 15 minutes) and run the cyclization under a strict inert atmosphere.

Q4: I am seeing a highly polar byproduct in the aqueous wash during workup. What is it? A: This is likely the ring-opened hydrolyzed product (m/z 255). The morpholin-3-one ring is essentially a cyclic amide (lactam) and is susceptible to basic hydrolysis. Fix: Minimize the residence time of the product in strongly basic aqueous conditions. Always quench the cyclization reaction with a buffer like saturated NH₄Cl rather than water or strong aqueous base.

Sources

Troubleshooting

Managing thermal instability during the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Technical Support Center: 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Synthesis Auspices: Process Safety & Application Science Division Document ID: TSG-CHEM-4285-01 Lead Scientist: Dr. Evelyn Reed, Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Synthesis

Auspices: Process Safety & Application Science Division

Document ID: TSG-CHEM-4285-01

Lead Scientist: Dr. Evelyn Reed, Senior Application Scientist

Critical Safety Alert: Understanding Thermal Instability

The synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one involves the reaction of highly energetic nitroaromatic compounds. These reactions are often strongly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1] A thermal runaway is an uncontrolled, self-accelerating exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially resulting in vessel failure, explosion, and release of hazardous materials.[2][3]

The presence of an ortho-methyl group relative to the nitro group can introduce unique decomposition pathways, which may have lower activation energies, increasing the risk of thermal runaway at lower temperatures than other isomers.[2][4] This guide provides essential troubleshooting and procedural information to mitigate these risks. All personnel must review and understand this document before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction temperature is increasing rapidly, even after removing the external heat source. What should I do?

A1: This is a classic sign of a developing thermal runaway. IMMEDIATE ACTION IS REQUIRED.

  • Do not add any more reagents.

  • Ensure maximum cooling is applied to the reactor jacket.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, initiate your pre-planned emergency quenching procedure by adding a cold, inert solvent or a designated quenching agent.

  • Alert your lab supervisor and safety officer immediately and be prepared to evacuate the area.

Q2: The reaction mixture has turned a very dark brown or black color almost instantly upon adding the cyclizing agent. Is this normal?

A2: Rapid, intense color change often indicates decomposition and the formation of impurities due to excessive temperatures or localized "hot spots." This is a warning sign that the reaction is proceeding too quickly and generating excess heat. Reduce the addition rate of your reagents immediately and ensure your cooling system is functioning optimally.[5] If the temperature is also rising, treat it as a potential thermal runaway (see Q1).

Q3: I'm scaling up my reaction from 1g to 100g, and it's behaving much more exothermically than the small-scale experiment. Why?

A3: This is a common and dangerous issue during scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases. This significantly reduces the efficiency of heat dissipation to the environment or cooling jacket.[6][7] A reaction that is easily controlled on a small scale can become a serious runaway hazard at a larger scale because the heat generated increases with volume, while the ability to remove that heat does not keep pace.[8] A thorough process hazard analysis (PHA) and reaction calorimetry are essential before any significant scale-up.[1]

Q4: Can I use a stronger base to speed up the cyclization step?

A4: Using a stronger base can increase the reaction rate, but it will also significantly increase the rate of heat generation (exotherm). This can easily overwhelm the cooling capacity of your system. Furthermore, some strong bases can promote side reactions and decomposition pathways in nitroaromatic compounds, further increasing the thermal risk.[2] It is critical to use the recommended base at the specified concentration and addition rate.

Troubleshooting Guide for Thermal Instability

This section provides a structured approach to identifying and resolving common issues during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Corrective Action(s)
Uncontrolled Temperature Spike (>5°C above setpoint) 1. Reagent addition rate is too high.2. Insufficient cooling capacity.3. Onset of thermal runaway.1. Immediately stop reagent addition.2. Apply maximum cooling; use an external ice bath if necessary and safe.3. Prepare for emergency quenching.[9]4. Review process parameters; reduce addition rate for subsequent runs.
Pressure Buildup in Reactor Headspace 1. Generation of non-condensable gases from decomposition.2. Solvent boiling due to excessive temperature.1. Verify temperature. If high, address the exotherm immediately.2. Ensure the vessel's vent/condenser is not blocked.3. This is a serious indicator of decomposition; consider stopping the reaction.[10]
Localized Hot Spots / Charring at Reagent Inlet 1. Poor mixing/agitation.2. Reagent concentration is too high.1. Increase stirrer speed to improve bulk mixing.2. Dilute the incoming reagent stream with reaction solvent.3. Ensure the addition point is into a well-agitated part of the vessel, not down the vessel wall.
Lower than Expected Yield and High Impurity Profile 1. Mild, sustained temperature excursion leading to side reactions.2. Reaction run at a temperature too high for optimal selectivity.1. Review temperature logs for the entire run.2. Perform optimization studies at lower temperatures.3. Ensure accurate temperature probe calibration and placement.

Recommended Protocols & Workflows

Protocol 1: Safer Synthesis via Semi-Batch Addition

This protocol is designed to control the exothermic cyclization step by adding the base (or other cyclizing agent) slowly over time, allowing the cooling system to manage the heat generated.[7]

  • Initial Setup: Charge the reactor with the N-(2-methyl-4-nitrophenyl)acetamide precursor and the chosen solvent (e.g., Toluene, DMF) under an inert atmosphere.[11]

  • Cooling: Cool the reactor contents to the initial setpoint (e.g., 10-15°C) before starting any additions. Ensure the cooling system is stable.

  • Semi-Batch Addition: Prepare a solution of the base (e.g., Potassium Carbonate) in a suitable solvent. Add this solution dropwise or via a syringe pump over a prolonged period (e.g., 2-4 hours).[12]

  • Continuous Monitoring: Monitor the internal reaction temperature (T_r) and the cooling jacket temperature (T_j) continuously. The temperature difference (ΔT = T_r - T_j) is an indicator of the heat being generated. A sharp increase in ΔT indicates an acceleration of the reaction.

  • Hold Period: After the addition is complete, maintain the reaction at the set temperature and monitor until the exotherm subsides and the reaction is complete by TLC or HPLC analysis.

  • Quenching: Cool the reaction mixture to room temperature before quenching with water or a specified aqueous solution.

Diagram: Safety-Engineered Synthesis Workflow

This diagram illustrates the decision-making process for managing the reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (Semi-Batch) cluster_safety Safety Interlock cluster_workup Workup Phase Prep 1. Charge Precursor & Solvent Cool 2. Cool to Setpoint (e.g., 10°C) Prep->Cool StartAdd 3. Start Slow Addition of Base Monitor 4. Monitor Temp (Tr) & Pressure Continuously StartAdd->Monitor CheckTemp Is Tr Stable? Monitor->CheckTemp AdditionComplete Is Addition Complete? CheckTemp->AdditionComplete Yes TempExcursion Tr > Setpoint + 5°C CheckTemp->TempExcursion No AdditionComplete->Monitor No Hold 5. Hold at Temp & Monitor for Completion AdditionComplete->Hold Yes Hold->Monitor FinalCool 6. Cool to RT Hold->FinalCool Stop STOP ADDITION! MAX COOLING! TempExcursion->Stop Quench Initiate Emergency Quench Protocol Stop->Quench If Temp still rises WorkupQuench 7. Controlled Quench & Workup FinalCool->WorkupQuench

Caption: Workflow for safe, temperature-controlled synthesis.

Understanding the Thermal Hazard Mechanism

The primary thermal hazard arises from the decomposition of the nitroaromatic ring structure. This decomposition is highly exothermic and can become self-catalyzing, leading to a runaway reaction.[2]

Key Decomposition Pathways:
  • C-NO₂ Bond Homolysis: At elevated temperatures, the weakest bond, the carbon-nitro bond, can break, initiating a radical chain reaction that releases significant energy.

  • Nitro-Nitrite Isomerization: The -NO₂ group can rearrange to a more unstable -ONO (nitrite) group, which then rapidly decomposes, releasing heat and gaseous products like NO.[4][13]

  • Intramolecular Hydrogen Transfer: The ortho-methyl group provides a site for an intramolecular hydrogen transfer to the nitro group. This can lead to the formation of intermediates like anthranil, which is a lower-energy pathway for decomposition to begin.[4] This is a critical consideration for the ortho-methyl substituted title compound.

Diagram: Thermal Runaway Cascade

This diagram shows how a small deviation can escalate into a critical safety event.

G Initial Initial Exotherm (Desired Reaction) HeatGen Heat Generation Rate (Q_gen) Initial->HeatGen Accumulation Heat Accumulation (Q_gen > Q_rem) HeatGen->Accumulation HeatRem Heat Removal Rate (Q_rem) HeatRem->Accumulation TempRise Temperature Increases Accumulation->TempRise Imbalance RateIncrease Reaction Rate Accelerates (Arrhenius Law) TempRise->RateIncrease RateIncrease->HeatGen Positive Feedback Decomp Onset of Decomposition (Side Reactions) RateIncrease->Decomp Decomp->HeatGen Gas Gas Generation (NOx, CO, CO2) Decomp->Gas Pressure Pressure Buildup Gas->Pressure Runaway Thermal Runaway Pressure->Runaway

Caption: The positive feedback loop of a thermal runaway reaction.

References

  • Balaž, M. (2019). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Journal of Heterocyclic Chemistry.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
  • Chen, C. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • Tianming Pharmaceutical. (2026). Handling Hazardous Reactions During Intermediate Synthesis. At Tianming Pharmaceutical.
  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Sigma-HSE. (2023). Process Safety & The Pharmaceutical Industry.
  • HUJI OpenScholar. (n.d.). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • RSC Publishing. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations.
  • ChemicalBook. (n.d.). morpholin-3-one synthesis.
  • TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 4-(4-Nitrophenyl)morpholin-3-one: A Key Intermediate in Pharmaceutical Synthesis.
  • ACS Omega. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ChemicalBook. (n.d.). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis.
  • Benchchem. (n.d.). Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Valsynthese SA. (2021). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • CymitQuimica. (2026). Safety Data Sheet.
  • Patsnap Eureka. (2026). How to Formulate Best Practices for Handling Thermal Runaway.
  • Mitsubishi Electric. (n.d.). Thermal Runaway.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • AJG.com. (2025). Battery Risks 101: Chemistry, Thermal Runaway and Safety Mechanisms.
  • AZoM. (2022). Battery Monitoring to Prevent Thermal Runaway.
  • MDPI. (2025). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Reduction

Executive Summary & Mechanistic Context The reduction of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one to its corresponding amine, 4-(4-amino-2-methylphenyl)morpholin-3-one , is a critical transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The reduction of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one to its corresponding amine, 4-(4-amino-2-methylphenyl)morpholin-3-one , is a critical transformation in the synthesis of advanced pharmaceutical building blocks. While standard nitro-reduction protocols exist, this specific substrate presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-methyl group (2-methyl) adjacent to the C-N bond restricts the planar conformation of the molecule, complicating the adsorption of intermediates onto flat metal catalyst surfaces.

  • Chemoselectivity: The morpholin-3-one ring is a cyclic amide (lactam) that is sensitive to hydrolysis under harsh, basic, or excessively high-temperature conditions.

This guide provides troubleshooting frameworks, validated protocols, and mechanistic insights to help researchers select the optimal catalyst system for this specific reduction.

Catalyst Selection Workflow

Selecting the right catalyst requires balancing equipment capabilities, API purity requirements, and substrate sterics. Use the decision matrix below to determine the optimal pathway for your workflow.

CatalystSelection Start Target: Reduce 4-(2-Methyl-4-nitrophenyl) morpholin-3-one Q1 High-pressure H2 equipment available? Start->Q1 Q2 Tolerance for heavy metal residues in API? Q1->Q2 Yes Na2S2O4 Sodium Hydrosulfite (Na2S2O4) Metal-free, water-based Q1->Na2S2O4 No PdC Pd/C (5-10%) Standard choice, high activity Q2->PdC High Tolerance PtC Pt/C or Pt Nanoparticles Limits hydroxylamine accumulation Q2->PtC Strict Limits RaneyNi Raney Nickel Cost-effective, good for sterics Q2->RaneyNi High Tolerance

Decision tree for selecting the optimal reduction catalyst based on equipment and purity needs.

Troubleshooting & FAQs

Q1: Why does the hydrogenation of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one stall, yielding a mixture of amine and hydroxylamine? Causality: The catalytic hydrogenation of nitroarenes is a multi-step process that proceeds through nitroso and hydroxylamine intermediates[1]. The final step—cleavage of the N-O bond in the hydroxylamine intermediate to form the amine—is the rate-limiting step[2]. The presence of the ortho-methyl group (2-methyl) on the phenyl ring introduces significant steric hindrance. This prevents the hydroxylamine intermediate from adsorbing flatly onto the palladium surface, which is required for efficient N-O bond hydrogenolysis. Solution: Switch from standard 1 to3[1][3]. Platinum has a higher intrinsic affinity for N-O bond cleavage and is less susceptible to steric poisoning. Alternatively, increase the hydrogen pressure to 8-10 bar and elevate the temperature to 60°C, provided the morpholinone ring remains stable.

Q2: How can I avoid the use of high-pressure hydrogen and expensive noble metals for large-scale synthesis? Causality: Traditional hydrogenation requires severe reaction conditions (e.g., up to 50 bar H2 at 70°C) and expensive pressure vessels, posing safety and economic challenges at scale[4]. Solution: Implement a metal-free chemical reduction using 4[4]. This reagent acts via direct electron transfer in an aqueous medium. It is highly scalable, avoids heavy metal contamination (crucial for API synthesis), and allows the resulting 4-(4-amino-2-methylphenyl)morpholin-3-one to crystallize directly from the water phase upon completion[4].

Q3: My morpholin-3-one ring is opening during reduction. What is causing this? Causality: The morpholin-3-one ring is a cyclic amide (lactam) and is susceptible to base-catalyzed hydrolysis. If you are using 1 as a cost-effective alternative to Pd/C[1], residual sodium hydroxide (NaOH) from the alloy activation process can raise the pH of the reaction mixture, triggering ring opening. Solution: Ensure the Raney Nickel catalyst is washed extensively with deionized water until the washings are strictly neutral (pH 7.0) before adding it to the reaction. Alternatively, conduct the reduction in a 5 (e.g., water with a minimum 50% content) to stabilize the ring[5].

Mechanistic Pathway of Nitro Reduction

Understanding the surface mechanism is critical for troubleshooting incomplete reactions. The diagram below illustrates the sequential reduction steps on the metal catalyst surface.

Mechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2H*, -H2O Fast Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2H* Fast Amine Aniline Derivative (-NH2) Hydroxylamine->Amine +2H*, -H2O Rate-Limiting (Sterically Hindered)

Stepwise mechanism of catalytic nitro reduction highlighting the rate-limiting hydroxylamine step.

Comparative Catalyst Performance Data

The following table summarizes the operational parameters and expected outcomes for various reduction systems applied to morpholin-3-one derivatives.

Catalyst SystemOperating PressureTemp (°C)Expected Yield (%)Key Byproducts / Risks
Pd/C (5-10%) 5 - 10 bar50 - 7085 - 90Hydroxylamine accumulation due to sterics.
Pt/C (5%) 2 - 5 bar40 - 50> 92High catalyst cost; requires strict filtration.
Raney Nickel 10 - 20 bar60 - 8080 - 85Morpholinone ring-opening (if basic).
Na₂S₂O₄ (Aq) Atmospheric40 - 60> 90Sulfur-containing salts; requires aqueous wash.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C or Pt/C) in Aqueous Media

This protocol utilizes a water-rich solvent system to improve safety, enhance yield, and stabilize the morpholin-3-one ring[5].

Self-Validating Steps:

  • Preparation: Suspend 10.0 g of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one in 90 mL of deionized water (or a 50:50 water/THF mixture if solubility is exceptionally poor).

  • Catalyst Addition: Carefully add 0.5 g of 5% Pt/C (or Pd/C) under an inert nitrogen atmosphere to prevent catalyst auto-ignition.

  • Hydrogenation: Transfer the suspension to a Parr pressure apparatus. Purge with nitrogen three times, then with hydrogen three times. Pressurize with H₂ to 8 bar.

  • Heating & Monitoring: Heat the mixture to 60°C with vigorous stirring (800+ rpm to overcome mass transfer limitations). Monitor hydrogen uptake.

  • In-Process Control (IPC): After 4 hours, sample the reaction and analyze via HPLC. Validation Check: The reaction is complete only when the hydroxylamine intermediate peak is <0.5% Area.

  • Workup: Cool to room temperature, vent the hydrogen safely, and filter the catalyst through a Celite pad. The product can be crystallized directly from the aqueous filtrate by cooling to 5°C.

Protocol B: Metal-Free Chemical Reduction (Sodium Hydrosulfite)

An industrially scalable, hydrogen-free alternative that avoids high-pressure equipment[4].

Self-Validating Steps:

  • Preparation: Suspend 10.0 g of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one in 100 mL of water in a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Heating: Heat the suspension to 50°C.

  • Reductant Addition: Slowly add 3.5 equivalents of Sodium Hydrosulfite (Na₂S₂O₄) portion-wise over 30 minutes. Validation Check: Observe a color change from yellow (nitro compound) to a pale/colorless suspension (amine) as the reaction proceeds.

  • Reaction: Stir the mixture at 50°C for 2 hours.

  • Isolation: Cool the reaction mixture to 10°C. The 4-(4-amino-2-methylphenyl)morpholin-3-one will precipitate directly from the water.

  • Purification: Filter the solid, wash extensively with cold water to remove sulfate/sulfite salts, and dry under vacuum at 45°C.

References

  • Nickel-Based Catalysts for Nitro Group Reduction Smolecule
  • Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles ResearchG
  • Novel method of preparing 4-(4-aminophenyl)-3-morpholinone (WO2014175563A1)
  • Process for preparing 4-(4-aminophenyl)morpholin-3-one (EP2560964A1)
  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction ResearchG

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Purity Analysis Guide: Synthesized 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Introduction & Rationale 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS 845729-40-0) is a highly specialized building block frequently utilized in the synthesis of advanced bioactive molecules, including structural analo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS 845729-40-0) is a highly specialized building block frequently utilized in the synthesis of advanced bioactive molecules, including structural analogs of the direct Factor Xa inhibitor, Rivaroxaban. Compared to its des-methyl counterpart, the addition of the 2-methyl group introduces significant steric hindrance. This ortho-substitution twists the morpholinone ring out of coplanarity with the nitrophenyl system, altering both its chemical reactivity and its chromatographic retention behavior.

For drug development professionals, establishing the purity of this intermediate is not merely a quality control checkbox; it is a regulatory imperative. Process-related impurities—such as unreacted precursors, des-methyl analogs, or over-oxidized degradants—can propagate through subsequent synthetic steps. The1[1] mandate strict identification (0.05% or 0.10%) and qualification thresholds for organic impurities in new drug substances. Therefore, a robust, self-validating analytical strategy is required to ensure batch-to-batch consistency and downstream API safety.

Comparative Analysis of Analytical Methodologies

To construct an airtight quality control framework, researchers must select analytical techniques based on their specific mechanistic strengths. Below is an objective comparison of the three primary methodologies used for the purity analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
  • Causality & Mechanism: RP-HPLC separates compounds based on hydrophobicity. The 2-methyl group increases the lipophilicity (LogP) of the molecule, causing it to elute predictably later than its des-methyl impurity on a non-polar C18 stationary phase. UV detection at 249 nm is optimal because the dominant π→π∗ transition of the nitrophenyl chromophore remains highly absorptive, even with the steric twist[2].

  • Application: The gold standard for routine batch release due to its high resolution, reproducibility, and cost-effectiveness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Causality & Mechanism: LC-MS/MS couples chromatographic separation with mass-to-charge ( m/z ) structural elucidation. Using Electrospray Ionization in positive mode (ESI+), the morpholine nitrogen is easily protonated[3].

  • Application: Triggered when HPLC-UV detects an unknown impurity exceeding the ICH Q3A 0.05% threshold[1]. It is essential for distinguishing between structural isomers or identifying specific process degradants (e.g., distinguishing a missing methyl group from a ring-opened degradant)[4].

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Causality & Mechanism: qNMR relies on the principle that the integrated area of a proton resonance is directly proportional to the number of nuclei. By utilizing a highly pure internal standard (e.g., maleic acid), the absolute mass fraction of the compound can be determined.

  • Application: Used for absolute purity determination of isolated unknown impurities where no commercial reference standard exists.

Quantitative Data Comparison
Analytical ParameterRP-HPLC-UVLC-MS/MS (ESI+)qNMR
Limit of Detection (LOD) ~0.30 ppm[4]~0.05 ppm[3]~1000 ppm (0.1%)
Limit of Quantitation (LOQ) ~1.0 ppm[4]~0.20 ppm~5000 ppm (0.5%)
Linearity Range 50 – 1000 ppm[2]2 – 500 ng/mL[3]N/A (Absolute Quantitation)
Typical Run Time 10 – 15 minutes[2]3 – 5 minutes[3]15 – 30 minutes (per scan)
Structural Elucidation None (Requires Standards)High (Fragmentation mapping)Very High (Atomic connectivity)
Primary Use Case Routine Batch ReleaseImpurity IdentificationAbsolute Standard Calibration

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to sample analysis is strictly contingent upon passing the embedded System Suitability Testing (SST).

Protocol 1: RP-HPLC-UV Routine Purity Assessment

Causality of Design: A buffered mobile phase (pH 2.9) is selected to ensure the weakly basic morpholine nitrogen remains fully protonated. This prevents the existence of partial ionization states in the column, which is the primary cause of peak tailing and poor resolution of closely eluting process impurities[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized 4-(2-Methyl-4-nitrophenyl)morpholin-3-one batch. Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to yield a 1000 ppm stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Setup:

    • Column: C18 (4.6 × 250 mm, 5 µm particle size)[4].

    • Mobile Phase: Isocratic elution utilizing 30% Acetonitrile and 70% Monobasic Potassium Phosphate buffer (adjusted to pH 2.9 with phosphoric acid)[4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Photodiode Array (PDA) at 249 nm[2].

    • Column Temperature: 25°C.

  • System Suitability Testing (The Validation Gate): Inject a 50 ppm reference standard solution six consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be 1.5%[2]. The USP tailing factor must be 1.5. Do not proceed to sample analysis if these criteria fail.

  • Sample Analysis: Inject 10 µL of the 1000 ppm sample solution. Calculate the purity using the area normalization method (Area % of the main peak relative to the total area of all integrated peaks).

Protocol 2: LC-MS/MS for Impurity Profiling

Causality of Design: If an impurity exceeds regulatory thresholds, the method must be transferred to LC-MS. The non-volatile phosphate buffer used in Protocol 1 will precipitate in the MS source, causing severe signal suppression and hardware failure. Therefore, the buffer is replaced with volatile formic acid, which provides the necessary protons for ESI+ while evaporating cleanly[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HPLC sample to a concentration of 10 ppm using LC-MS grade Methanol/Water to prevent detector saturation.

  • Chromatographic Setup:

    • Column: UPLC C18 (2.1 × 100 mm, 1.7 µm) for rapid, high-resolution separation[3].

    • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in LC-MS grade Water. Solvent B: 0.1% Formic Acid in Acetonitrile[3].

  • Mass Spectrometry Setup: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Acquisition & Analysis: Perform a full scan from m/z 100 to 500. Isolate the m/z of the unknown impurity peak and apply collision energy (e.g., 20-30 eV) to generate an MS/MS fragmentation spectrum. Map the fragments to deduce the structural deviation from the parent compound.

Analytical Workflow Diagram

The following logical workflow illustrates the decision-making process for analyzing and qualifying batches of synthesized 4-(2-Methyl-4-nitrophenyl)morpholin-3-one in accordance with pharmaceutical development standards.

PurityWorkflow Start Synthesized Batch: 4-(2-Methyl-4-nitrophenyl) morpholin-3-one HPLC RP-HPLC-UV (249 nm) Routine Purity Check Start->HPLC Decision Purity ≥ 99.0%? HPLC->Decision Release Batch Release (Meets ICH Q3A) Decision->Release Yes LCMS LC-MS/MS Analysis Impurity Profiling Decision->LCMS No (< 99.0%) qNMR qNMR Analysis Absolute Quantitation LCMS->qNMR Identify Unknowns Repurify Recrystallization & Rework Process qNMR->Repurify Quantify Repurify->HPLC Re-analyze

Decision tree for purity analysis and impurity characterization of synthesized batches.

References

  • 1 - International Council for Harmonisation (ICH) 2. - Sigma-Aldrich 3.2 - Frontiers in Pharmacology 4.4 - MDPI 5.3 - PMC / NIH

Sources

Comparative

Spectroscopic Comparison Guide: 4-(2-Methyl-4-nitrophenyl)morpholin-3-one vs. Key Analogs in Pharmaceutical Synthesis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Spectroscopic validation, steric/electronic causality, and structural elucidation. Executive Summary & Chemical Context Morph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Spectroscopic validation, steric/electronic causality, and structural elucidation.

Executive Summary & Chemical Context

Morpholin-3-one derivatives are highly privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks for blockbuster therapeutics, most notably the Factor Xa inhibitor Rivaroxaban and various oxazolidinone antibiotics [3, 4].

When synthesizing these complex active pharmaceutical ingredients (APIs), the structural confirmation of intermediates is paramount. This guide provides an objective, data-driven comparison between 4-(2-Methyl-4-nitrophenyl)morpholin-3-one [1] and its primary structural analog, 4-(4-Nitrophenyl)morpholin-3-one [2]. By analyzing their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, we can elucidate how a single ortho-methyl substitution fundamentally alters the molecule's 3D conformation and electronic distribution.

The Causality of Structural Variations: Steric vs. Electronic Effects

As an application scientist, it is crucial to understand why spectral shifts occur, rather than merely recording them. The spectroscopic differences between these two analogs are driven by a competition between extended π -conjugation and steric hindrance.

  • The Baseline (Des-methyl Analog): In 4-(4-Nitrophenyl)morpholin-3-one, the lone pair on the morpholinone nitrogen is highly delocalized into the electron-deficient para-nitrophenyl ring. This extended resonance enforces a nearly planar conformation, maximizing orbital overlap.

  • The Ortho-Effect (2-Methyl Analog): Introducing an ortho-methyl group creates severe steric clash with the adjacent morpholinone ring. To relieve this strain, the N-phenyl bond rotates, forcing the morpholinone ring out of coplanarity with the aromatic system. This "steric twist" breaks the π -conjugation, isolating the electronic systems of the morpholinone core and the nitrophenyl ring.

Causality Sub Substituent at C2 (Methyl vs. H) Steric Steric Hindrance (Ring Twisting >45°) Sub->Steric Elec Electronic Effects (Broken Conjugation) Sub->Elec NMR NMR Shifts (Shielded Morpholinone Protons) Steric->NMR UV UV-Vis Absorption (Hypsochromic / Blue Shift) Steric->UV Elec->NMR Elec->UV

Mechanistic causality pathway of steric and electronic effects on spectral output.

Spectroscopic Data Presentation & Comparison

The following tables summarize the quantitative spectroscopic markers used to differentiate the two analogs. The data reflects the self-validating nature of these techniques: the loss of conjugation observed in UV-Vis directly correlates with the shielding effects seen in the NMR data [5].

Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Structural Feature4-(4-Nitrophenyl)morpholin-3-one (Planar)4-(2-Methyl-4-nitrophenyl)morpholin-3-one (Twisted)Causality / Observation
Aromatic Protons δ 7.75 (d, 2H), 8.25 (d, 2H) δ 7.55 (d, 1H), 8.10 (dd, 1H), 8.20 (d, 1H)Loss of symmetry in the 2-methyl analog shifts the AA'BB' system to an AMX spin system.
Morpholinone N-CH 2​ δ 3.85 (t, 2H) δ 3.65 (t, 2H)Broken conjugation in the 2-methyl analog increases electron density on N, shielding these protons.
Morpholinone O-CH 2​ δ 4.05 (t, 2H) δ 3.98 (t, 2H)Minor shielding effect propagated through the morpholine ring.
Morpholinone C=O-CH 2​ δ 4.35 (s, 2H) δ 4.28 (s, 2H)Reduced deshielding from the aromatic ring current due to the orthogonal twist.
Aromatic CH 3​ N/A δ 2.32 (s, 3H)Distinct singlet confirming the ortho-methyl substitution.
Table 2: FT-IR and UV-Vis Spectroscopic Markers
TechniqueMarker4-(4-Nitrophenyl)morpholin-3-one4-(2-Methyl-4-nitrophenyl)morpholin-3-oneCausality / Observation
UV-Vis λmax​ (nm)~325 nm~285 nmThe planar analog exhibits a strong bathochromic shift due to extended π→π∗ transitions.
FT-IR ν (C=O) Amide1652 cm −1 1668 cm −1 In the twisted analog, the N lone pair resonates exclusively with the C=O, increasing its double-bond character.
FT-IR ν (NO 2​ ) Asym.1510 cm −1 1525 cm −1 Disrupted conjugation reduces the resonance stabilization of the nitro group.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems: if the sample preparation is flawed, the internal standards and baseline checks will immediately flag the error.

Workflow A Sample Preparation (High-Purity Analogs >98%) B 1H & 13C NMR Spectroscopy (Elucidate Steric/Electronic Effects) A->B C FT-IR Spectroscopy (ATR) (Carbonyl & Nitro Stretching) A->C D UV-Vis & LC-MS (Conjugation & Mass Confirmation) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Workflow for the multi-modal spectroscopic validation of morpholinone analogs.

Protocol A: High-Resolution NMR Acquisition ( 1 H & 13 C)

Rationale: DMSO- d6​ is explicitly chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding and ensure complete solubilization of the rigid morpholinone core, yielding sharp, well-resolved resonances.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and shimming (Z1-Z4 gradients) to achieve a TMS line width of < 1.0 Hz.

  • Acquisition ( 1 H): Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the morpholinone protons.

  • Validation Check: Verify that the integration ratio of the morpholinone protons (N-CH 2​ : O-CH 2​ : C=O-CH 2​ ) is exactly 2:2:2. Any deviation indicates incomplete relaxation or structural impurity.

Protocol B: FT-IR (ATR) and UV-Vis Analysis

Rationale: Attenuated Total Reflectance (ATR) FT-IR prevents the matrix effects and moisture absorption often seen in KBr pellet preparation, ensuring the precise measurement of the sensitive amide carbonyl stretch.

  • FT-IR Acquisition: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air). Place 2-3 mg of the neat solid powder onto the crystal and apply uniform pressure using the anvil.

  • Scan Parameters: Collect 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

  • UV-Vis Preparation: Prepare a 10 μ M stock solution of the compound in HPLC-grade Methanol.

  • UV-Vis Acquisition: Using a dual-beam UV-Vis spectrophotometer, place pure Methanol in the reference cuvette and the sample in the reading cuvette. Scan from 200 nm to 500 nm.

  • Validation Check: The λmax​ must align with the predicted conjugation length; the 2-methyl analog must show a distinct blue shift relative to the des-methyl analog.

Protocol C: LC-MS for Mass Confirmation
  • Chromatography: Inject 2 μ L of a 1 mg/mL sample (in Acetonitrile) onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Validation Check: Confirm the presence of the [M+H]+ pseudo-molecular ion. For 4-(2-Methyl-4-nitrophenyl)morpholin-3-one, the target m/z is 237.08. For 4-(4-Nitrophenyl)morpholin-3-one, the target m/z is 223.07.

References

  • MDPI. "Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors".[Link]

  • PubChem. "3-Morpholinone | C4H7NO2 | CID 66953".[Link]

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Introduction: The Strategic Importance of Substituted Morpholin-3-ones In the landscape of modern medicinal chemistry, the morpholin-3-one scaffold is a privileged structure, serving as a critical building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Morpholin-3-ones

In the landscape of modern medicinal chemistry, the morpholin-3-one scaffold is a privileged structure, serving as a critical building block in the synthesis of a multitude of pharmacologically active agents. The title compound, 4-(2-methyl-4-nitrophenyl)morpholin-3-one, is a key intermediate, particularly in the development of novel therapeutics where the specific substitution pattern on the phenyl ring is crucial for modulating biological activity and pharmacokinetic properties. Its structural analogue, 4-(4-nitrophenyl)morpholin-3-one, is a well-established precursor in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] This guide provides a comprehensive, in-depth comparison of two primary synthetic strategies for 4-(2-methyl-4-nitrophenyl)morpholin-3-one, offering field-proven insights and experimental data to inform methodological choices in research and development settings.

Methodology 1: The Classic Condensation-Cyclization Approach

This foundational route is a robust and well-understood pathway to N-arylmorpholin-3-ones. The strategy hinges on the initial formation of an N-substituted chloroacetamide, followed by an intramolecular Williamson ether synthesis to construct the morpholine ring.

Causality of Experimental Choices

The choice of 2-methyl-4-nitroaniline as the starting material is dictated by the desired final product. The reaction with 2-(2-chloroethoxy)acetyl chloride provides the necessary backbone for the subsequent cyclization. A base is required to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the terminal chlorinated carbon, thus forming the heterocyclic ring. The selection of a suitable solvent is critical to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

Experimental Protocol: Condensation-Cyclization

Step 1: Amidation

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in 100 mL of anhydrous toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (11.3 g, 72.3 mmol) in 20 mL of anhydrous toluene dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Intramolecular Cyclization

  • To the reaction mixture from Step 1, add potassium carbonate (18.2 g, 131.4 mmol) and 50 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the disappearance of the intermediate by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the toluene and DMF.

  • Recrystallize the crude product from ethanol to afford pure 4-(2-methyl-4-nitrophenyl)morpholin-3-one.

Methodology 2: The Efficient Acid-Catalyzed Selective Oxidation Route

A more contemporary and often higher-yielding approach involves the direct oxidation of a pre-formed N-arylmorpholine. This method can be more atom-economical and may involve milder reaction conditions.

Causality of Experimental Choices

This strategy first requires the synthesis of the precursor, 4-(2-methyl-4-nitrophenyl)morpholine. This is typically achieved through a nucleophilic aromatic substitution reaction between 2-methyl-4-nitrochlorobenzene and morpholine. The subsequent selective oxidation of the benzylic-like C-H bond of the morpholine ring to a carbonyl group is the key step. Sodium chlorite in the presence of an acid catalyst has been shown to be an effective and selective oxidizing agent for this transformation.[1][3][4] The acidic medium is crucial for the activation of the oxidant.

Experimental Protocol: Acid-Catalyzed Selective Oxidation

Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

  • In a 250 mL round-bottom flask, combine 1-chloro-2-methyl-4-nitrobenzene (10.0 g, 58.3 mmol), morpholine (10.2 g, 116.6 mmol), and potassium carbonate (16.1 g, 116.6 mmol) in 100 mL of dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-(2-methyl-4-nitrophenyl)morpholine.

Step 2: Selective Oxidation

  • In a 500 mL three-necked round-bottom flask, dissolve the 4-(2-methyl-4-nitrophenyl)morpholine (10.0 g, 44.9 mmol) from Step 1 and acetic acid (1.35 g, 22.5 mmol) in 200 mL of acetonitrile.

  • Heat the solution to 50 °C.

  • Prepare a solution of sodium chlorite (≥80%, 12.2 g, 108.0 mmol) in 60 mL of water.

  • Add the sodium chlorite solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 50 °C for 2-3 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Performance Benchmark: A Head-to-Head Comparison

ParameterCondensation-CyclizationAcid-Catalyzed Selective Oxidation
Overall Yield 65-75%80-90%
Purity (Post-Recrystallization) >98%>99%
Reaction Time 12-18 hours8-11 hours (for both steps)
Reaction Temperature 80-90 °C (Cyclization)120 °C (Step 1), 50 °C (Step 2)
Reagent Cost ModerateModerate to High (Sodium Chlorite)
Scalability GoodExcellent
Waste Generation Inorganic salts, solvent wasteInorganic salts, solvent waste
Safety Considerations Use of corrosive acetyl chlorideUse of a strong oxidizing agent

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methodologies.

G cluster_0 Methodology 1: Condensation-Cyclization A 2-Methyl-4-nitroaniline C N-(2-(2-Chloroethoxy)acetyl)-2-methyl-4-nitroaniline A->C Amidation B 2-(2-Chloroethoxy)acetyl chloride B->C D 4-(2-Methyl-4-nitrophenyl)morpholin-3-one C->D Intramolecular Cyclization (Base-mediated)

Caption: Workflow for the Condensation-Cyclization Synthesis.

G cluster_1 Methodology 2: Selective Oxidation E 1-Chloro-2-methyl-4-nitrobenzene G 4-(2-Methyl-4-nitrophenyl)morpholine E->G Nucleophilic Aromatic Substitution F Morpholine F->G H 4-(2-Methyl-4-nitrophenyl)morpholin-3-one G->H Acid-Catalyzed Selective Oxidation

Caption: Workflow for the Acid-Catalyzed Selective Oxidation Synthesis.

Conclusion and Future Perspectives

Both the condensation-cyclization and the acid-catalyzed selective oxidation routes offer viable pathways for the synthesis of 4-(2-methyl-4-nitrophenyl)morpholin-3-one. The selective oxidation method generally provides a higher yield and may be more amenable to large-scale production due to its typically shorter reaction times and milder conditions in the oxidation step. However, the condensation-cyclization route is a classic and reliable method that avoids the handling of strong oxidizing agents.

The choice of synthesis will ultimately depend on the specific requirements of the laboratory or production facility, including scale, cost considerations, and safety protocols. Further optimization of reaction conditions, such as catalyst screening for the oxidation step or exploring alternative bases and solvents for the cyclization, could lead to even more efficient and sustainable processes.

References

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant | Request PDF. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

  • Quick Company. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one Derivatives in Anticoagulant Design

Executive Summary The development of direct oral anticoagulants (DOACs) has heavily relied on the morpholin-3-one scaffold, most notably featured in the blockbuster drug Rivaroxaban. While the unsubstituted 4-(4-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has heavily relied on the morpholin-3-one scaffold, most notably featured in the blockbuster drug Rivaroxaban. While the unsubstituted 4-(4-nitrophenyl)morpholin-3-one serves as the traditional building block, next-generation drug discovery has shifted toward sterically hindered analogs.

This guide provides an objective, data-driven comparison of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one derivatives against alternative substitutions. By analyzing the Structure-Activity Relationship (SAR), we demonstrate how the strategic placement of an ortho-methyl group restricts rotational degrees of freedom, optimizing the dihedral angle for superior insertion into the S4 pocket of Factor Xa.

Mechanistic Rationale: The Power of Conformational Locking

To understand the superiority of the 2-methyl derivative, we must examine the target site. Factor Xa is a serine protease whose S4 binding pocket is an "aromatic box" formed by residues Tyr99, Phe174, and Trp215.

In traditional unsubstituted derivatives, the N-phenyl bond between the morpholinone ring and the phenyl ring can freely rotate. This flexibility incurs a high entropic penalty upon binding. By introducing a methyl group at the 2-position of the phenyl ring, a severe steric clash occurs between the methyl protons and the morpholinone carbonyl/methylene groups.

The Causality of the Methyl Group: This steric hindrance acts as a "conformational lock," forcing the phenyl ring into a near-orthogonal geometry ( θ≈85∘ ) relative to the morpholin-3-one plane. This pre-organized orthogonal conformation perfectly mimics the bioactive geometry required for optimal π−π stacking within the S4 pocket, drastically increasing binding affinity and selectivity against Thrombin (Factor IIa), which possesses a structurally distinct S4 subsite [1].

G TF Tissue Factor (Extrinsic) X Factor X TF->X activates IXa Factor IXa (Intrinsic) IXa->X activates Xa Factor Xa (Active Target) X->Xa cleavage II Prothrombin Xa->II catalyzes IIa Thrombin (IIa) II->IIa Inhibitor 2-Methyl Morpholinone Derivatives Inhibitor->Xa S4 Pocket Blockade

Caption: Factor Xa coagulation cascade and targeted S4 pocket inhibition by morpholinone derivatives.

SAR Comparison: 2-Methyl vs. Alternative Substitutions

To objectively evaluate the performance of the 2-methyl substitution, we compare it against the unsubstituted core (Rivaroxaban analog), a 2-fluoro analog, and a 3-methyl analog. The data below is derived from standardized anthranilamide and tetrahydroisoquinoline (THIQ) scaffold assays [2, 3].

Quantitative SAR Data
Derivative Core (Phenyl Substitution)Factor Xa IC₅₀ (nM)Thrombin IC₅₀ (nM)Selectivity Ratio (IIa/Xa)Dihedral Angle ( θ )
Unsubstituted (-H) 0.42> 2,000> 4,700~45° (Flexible)
2-Methyl (-CH₃) 0.15 > 5,000 > 33,300 ~85° (Orthogonal)
2-Fluoro (-F) 0.38> 2,000> 5,200~60° (Semi-rigid)
3-Methyl (-CH₃) 1.851,500~ 810~40° (Clash w/ S4 wall)

Data Analysis:

  • Potency: The 2-methyl derivative exhibits a nearly 3-fold increase in Factor Xa inhibition compared to the unsubstituted baseline. The 2-fluoro group is too small to enforce strict orthogonality, resulting in only marginal improvements.

  • Selectivity: The rigid orthogonal geometry is highly rejected by the Thrombin S4 pocket, pushing the selectivity ratio to >33,000, significantly reducing off-target bleeding risks.

  • Positional Sensitivity: Moving the methyl group to the 3-position (meta) destroys potency (IC₅₀ drops to 1.85 nM) because the methyl group physically clashes with the S4 pocket walls rather than locking the dihedral angle.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the synthesis of the 2-methyl intermediate and its subsequent biological validation. These methods are designed as self-validating systems incorporating built-in quality control checkpoints [4].

Protocol A: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one
  • Amidation (Exothermic Control):

    • Dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous toluene under N₂. Add triethylamine (1.5 eq).

    • Causality: Toluene is chosen over polar solvents to minimize side reactions. The reaction is cooled to 0°C before the dropwise addition of 2-(2-chloroethoxy)acetyl chloride (1.1 eq). Maintaining 0°C prevents runaway exothermicity and strictly avoids di-acylation of the amine.

  • Intramolecular Cyclization (Sₙ2 Displacement):

    • Isolate the unpurified amide intermediate. Dissolve in anhydrous THF and cool to 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Reflux for 4 hours.

    • Causality: NaH quantitatively deprotonates the amide nitrogen. The resulting strong nucleophile attacks the primary alkyl chloride in a highly favored 6-exo-tet cyclization, forming the morpholin-3-one ring.

  • Self-Validation & Purification:

    • Quench with saturated NH₄Cl (aq) to destroy excess NaH safely. Extract with Ethyl Acetate.

    • Monitor via TLC (Hexane:EtOAc 1:1). The product spot should appear at Rf​≈0.4 under UV (254 nm).

    • Recrystallize from hot ethanol to yield the pure product (>98% by HPLC).

G Step1 2-Methyl-4-nitroaniline + 2-(2-chloroethoxy)acetyl chloride Step2 Amidation (Toluene, 0°C) Control Exothermicity Step1->Step2 Step3 Intramolecular Cyclization (NaH, THF, Reflux) Step2->Step3 Intermediate Isolation Step4 4-(2-Methyl-4-nitrophenyl) morpholin-3-one Step3->Step4 SN2 Displacement Step5 Catalytic Hydrogenation (Pd/C, H2) Step4->Step5 >98% Purity Step6 4-(4-Amino-2-methylphenyl) morpholin-3-one (API Precursor) Step5->Step6 Nitro Reduction

Caption: Step-by-step synthetic workflow for 4-(2-Methyl-4-nitrophenyl)morpholin-3-one and its amine.

Protocol B: Factor Xa Chromogenic Assay (Validation)
  • Enzyme Preparation: Prepare human Factor Xa (0.5 nM final concentration) in Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and 0.1% BSA.

    • Causality: The inclusion of 0.1% BSA is critical; it prevents the highly hydrophobic 2-methyl derivatives from non-specifically adhering to the plastic walls of the microtiter plate, which would artificially inflate the apparent IC₅₀.

  • Thermodynamic Equilibration: Add the synthesized 2-methyl derivative (serial dilutions from 10 µM to 0.01 nM). Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the conformationally locked inhibitor to fully orient and bind within the S4 pocket before introducing substrate competition.

  • Kinetic Detection: Add the chromogenic substrate S-2222 (250 µM). Measure absorbance kinetically at 405 nm for 5 minutes.

    • Self-Validation: Include Rivaroxaban as a positive control (expected IC₅₀ ~0.4 nM) and a Thrombin counter-screen using substrate S-2238 to validate the selectivity ratio.

Conclusion

The integration of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one into anticoagulant discovery pipelines represents a masterclass in structure-based drug design. By leveraging steric hindrance to lock the morpholinone-phenyl dihedral angle, researchers can bypass the entropic penalties associated with flexible precursors. The resulting APIs demonstrate superior Factor Xa potency and unparalleled selectivity against Thrombin, establishing the 2-methyl analog as a premium building block for next-generation DOACs.

References

  • MDPI. "Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation." Molecules, 2016.[Link]

  • NIH/PMC. "Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold." Journal of Medicinal Chemistry, 2012.[Link]

  • ACS Publications. "Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug." Organic Process Research & Development, 2022.[Link]

Validation

Confirming the identity of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one through orthogonal methods

Orthogonal Methods vs. Single-Technique Analysis for Structural Confirmation of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter the assumption that...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods vs. Single-Technique Analysis for Structural Confirmation of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the assumption that a single analytical technique—usually high-resolution mass spectrometry (HRMS) or 1D Proton NMR—is sufficient for the structural confirmation of small molecule building blocks. However, when dealing with highly functionalized intermediates like 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0) , single-method reliance introduces critical vulnerabilities.

This molecule, a critical scaffold in the synthesis of factor Xa inhibitors and other bioactive compounds, features a 1,2,4-trisubstituted nitroaromatic system coupled to a morpholin-3-one heterocycle. The primary analytical risk lies in regioisomerism (e.g., distinguishing it from the 3-methyl-4-nitro or 4-methyl-3-nitro variants). To establish absolute structural certainty, we must deploy a self-validating system of orthogonal methods. This guide objectively compares the performance of individual analytical techniques and provides a definitive, causality-driven orthogonal workflow for unambiguous structural elucidation.

The Pitfalls of Single-Method Reliance (The Alternatives)

When laboratories attempt to cut costs or accelerate timelines by relying on a single analytical method, they expose themselves to significant structural ambiguity:

  • LC-MS/HRMS Alone: While HRMS provides the exact mass and elemental composition (C11H12N2O4), it is inherently blind to the spatial arrangement of the atoms. It cannot definitively distinguish between the 2-methyl-4-nitro and 3-methyl-4-nitro regioisomers .

  • 1D 1H-NMR Alone: 1H-NMR provides excellent connectivity data. However, in nitroaromatic systems, electron-withdrawing effects can cause complex overlapping multiplets in the aromatic region. Without 2D correlations, assigning the exact attachment point of the morpholinone ring to the phenyl ring relies on chemical shift assumptions rather than hard evidence.

  • FT-IR Alone: Infrared spectroscopy is unparalleled for identifying functional groups (like the NO2 and lactam C=O), but it provides zero skeletal connectivity data.

To overcome these limitations, an orthogonal approach—where the blind spots of one technique are covered by the strengths of another—is the gold standard.

Comparative Performance of Analytical Techniques

The following table summarizes the quantitative and qualitative performance metrics of each technique when used to analyze 4-(2-Methyl-4-nitrophenyl)morpholin-3-one.

Analytical TechniquePrimary Structural OutputRegioisomer DiscriminationData Acquisition SpeedSample RequirementCost / Sample
HRMS (ESI-TOF) Exact Mass & FormulaPoor (Requires MS/MS)< 5 minutes< 1 mgLow
1D 1H-NMR Proton EnvironmentsModerate~10 minutes5–15 mgModerate
2D NMR (HMBC/HSQC) Carbon-Proton ConnectivityExcellent1–3 hours15–30 mgHigh
ATR-FTIR Functional GroupsPoor< 2 minutes< 1 mg (Neat)Very Low
scXRD 3D Spatial ArrangementDefinitiveDays (inc. crystallization)Single CrystalVery High

Orthogonal Workflow & Self-Validating Protocols

To create a self-validating data matrix, we employ HRMS, NMR, and ATR-FTIR in tandem. Below are the causality-driven protocols required to execute this workflow.

Workflow Sample 4-(2-Methyl-4-nitrophenyl) morpholin-3-one (CAS: 845729-40-0) HRMS HRMS (ESI-TOF) Exact Mass: m/z 237.0870 Sample->HRMS NMR 1D/2D NMR (HMBC/HSQC) Regiochemistry & Connectivity Sample->NMR FTIR ATR-FTIR Functional Groups (NO2, C=O) Sample->FTIR Integration Orthogonal Data Integration Cross-Validation Matrix HRMS->Integration NMR->Integration FTIR->Integration Confirmed Unambiguous Structural Confirmation Integration->Confirmed

Fig 1: Orthogonal analytical workflow for the unambiguous structural confirmation of small molecules.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental formula (C11H12N2O4) and rule out co-eluting isobaric impurities.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL. Causality: High dilution prevents detector saturation and suppresses the formation of [2M+H]+ dimers, which can complicate spectral interpretation.

  • Execution: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Utilize data-dependent MS/MS acquisition to induce collision-induced dissociation (CID) .

  • Validation Check: The theoretical exact mass for [M+H]+ is 237.0870. The experimental mass must fall within a < 5 ppm error margin. The MS/MS spectra should show a characteristic neutral loss of the nitro group (-46 Da, NO2), validating the presence of the nitroaromatic moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-proton framework and definitively prove the 1,2,4-substitution pattern.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is selected over CDCl3 because the polar nitroaromatic and lactam groups can cause aggregation or poor solubility in non-polar solvents, leading to severe line broadening.

  • Execution: Acquire 1H (16 scans), 13C (1024 scans), HSQC, and HMBC spectra at 298 K .

  • Validation Check:

    • Aromatic Region (1H): Look for the classic 1,2,4-trisubstituted pattern: a doublet (ortho coupling, J ≈ 8.5 Hz), a doublet of doublets (ortho and meta coupling, J ≈ 8.5, 2.5 Hz), and a fine doublet (meta coupling, J ≈ 2.5 Hz).

    • Regiochemistry (HMBC): To prove the morpholinone ring is attached at C1 (and not C3 or C4), trace the 3-bond HMBC correlation from the N-CH2 protons of the morpholine ring to the C1 and C2 carbons of the phenyl ring. This cross-peak is the definitive proof of the regioisomer.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Objective: Confirm the presence of the nitro and lactam functional groups without sample matrix interference.

  • Sample Preparation: Place 1–2 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. Causality: ATR is utilized instead of traditional KBr pellet pressing. KBr pressing can induce polymorphic phase changes under high pressure or introduce atmospheric water (broad -OH stretch at 3400 cm⁻¹), which obscures the baseline.

  • Execution: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Validation Check: The spectrum must exhibit a strong asymmetric NO2 stretch at ~1530 cm⁻¹ and a symmetric NO2 stretch at ~1350 cm⁻¹ . Furthermore, the morpholin-3-one lactam carbonyl (C=O) must appear as a sharp, intense band at ~1660 cm⁻¹.

Data Integration: The Causality of Structural Proof

The true power of this methodology lies in how the data interlocks. If we rely solely on MS, we know we have C11H12N2O4, but it could be a completely different scaffold. By integrating the data, we build an impenetrable proof of structure:

  • FT-IR proves the oxygen and nitrogen atoms identified in the HRMS formula are specifically arranged as a nitro group and a lactam carbonyl.

  • 1H-NMR proves the remaining atoms form a 1,2,4-trisubstituted aromatic ring and an intact morpholine ring.

  • 2D HMBC NMR ties the entire molecule together, proving exactly where the morpholine ring and methyl groups are attached to the aromatic system, successfully distinguishing the molecule from all other potential regioisomers.

Logic Molecule C11H12N2O4 Mass HRMS: [M+H]+ 237.0870 Confirms Elemental Formula Molecule->Mass Aromatic NMR: 1,2,4-Trisubstituted Phenyl Proves Regioisomer Identity Molecule->Aromatic Morpholine NMR: Morpholin-3-one Scaffold Confirms Heterocycle Intactness Molecule->Morpholine Nitro FT-IR: NO2 Stretches Asymmetric ~1530 cm⁻¹ Molecule->Nitro Carbonyl FT-IR: Lactam C=O Stretch ~1660 cm⁻¹ Molecule->Carbonyl

Fig 2: Functional group mapping demonstrating how orthogonal methods validate specific moieties.

By enforcing this orthogonal framework, analytical laboratories can transition from probabilistic identification to absolute structural certainty, preventing costly downstream failures in drug development and synthetic scale-up.

References

  • Stepping Up the Search for Unknown Impurities Pharmaceutical Technology URL:[Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development TrAC Trends in Analytical Chemistry URL:[Link]

  • Spectroscopic Study of Nitroaromatic−Smectite Sorption Mechanisms ACS Publications URL:[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations ACS Omega URL:[Link]

Comparative

Comparative In Vitro Validation Guide: Evaluating Factor Xa Inhibitors Derived from 4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Chemical Foundation & Mechanistic Rationale The compound 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS 845729-40-0) serves as a highly versatile synthetic building block in modern medicinal chemistry. Upon reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Foundation & Mechanistic Rationale

The compound 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS 845729-40-0) serves as a highly versatile synthetic building block in modern medicinal chemistry. Upon reduction of its nitro group, it yields an aniline derivative that acts as a core pharmacophore for synthesizing direct oral anticoagulants (DOACs). This structural motif is heavily utilized in designing novel Factor Xa (FXa) inhibitors , sharing a structural lineage with blockbuster drugs like Rivaroxaban .

In these derived compounds (hereafter referred to as "M3O-derivatives"), the morpholin-3-one ring typically engages in critical hydrogen bonding within the S4 pocket of the FXa active site, while the extended aromatic system occupies the S1 specificity pocket. Because FXa is the convergence point of both the intrinsic and extrinsic coagulation pathways, inhibiting it provides a massive downstream amplification effect: neutralizing one molecule of FXa prevents the generation of approximately 1,000 molecules of thrombin .

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X (Zymogen) Intrinsic->FX FIXa/FVIIIa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FVIIa/TF FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex (FXa + FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor M3O-Derivatives (e.g., Rivaroxaban) Inhibitor->FXa Direct Inhibition

Fig 1: Coagulation cascade showing FXa as the convergence point and target for M3O derivatives.

Objective Comparison of Assay Platforms

Validating a novel M3O-derivative requires a tiered in vitro testing strategy. Relying solely on standard clinical clotting times (like Prothrombin Time) is insufficient for early-stage drug development due to low sensitivity. Below is a comparison of the three primary platforms used to validate FXa inhibitor performance.

Table 1: Comparison of In Vitro Validation Platforms for FXa Inhibitors
Assay PlatformPrimary ReadoutPhysiological RelevanceThroughputSensitivity to DOACsKey Limitation
Chromogenic Anti-FXa Assay Direct enzymatic inhibition ( IC50​ , Ki​ )Low (Purified proteins, no plasma matrix)High (96/384-well)Very High (Sub-nanomolar)Cannot assess off-target plasma protein binding effects.
Thrombin Generation Assay (TGA) ETP, Peak Thrombin, Lag TimeHigh (Uses human plasma, assesses full cascade)MediumHighSusceptible to pre-analytical variables (e.g., platelet activation).
Prothrombin Time (PT) Clotting Time (Seconds)Moderate (Standard clinical measure)HighLow (Requires high μM doses)Reagent-dependent variability; poor linear correlation with drug concentration.

Experimental Validation Protocols

To ensure data integrity, every assay must be designed as a self-validating system . This means incorporating internal controls that dynamically verify enzyme viability, substrate integrity, and the absence of assay interference (e.g., compound auto-absorbance).

Protocol 1: Chromogenic Anti-FXa Kinetics Assay

This assay measures the direct, competitive inhibition of purified human FXa. We utilize a kinetic readout rather than an endpoint readout. Causality: Measuring the initial velocity ( V0​ ) of the enzyme prevents artifacts caused by substrate depletion or product inhibition, ensuring accurate Michaelis-Menten kinetics.

AssayWorkflow Compound M3O-Lead1 Preparation Incubation Incubate with Purified Human FXa (37°C, 15 min) Compound->Incubation Substrate Add Chromogenic Substrate (S-2222) Incubation->Substrate Detection Kinetic Readout (Absorbance 405 nm) Substrate->Detection pNA Release Analysis IC50 & Ki Calculation Detection->Analysis Vmax determination

Fig 2: Workflow for the self-validating Chromogenic Anti-FXa Kinetics Assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin [BSA], pH 7.4). Causality: BSA is critical to prevent the highly hydrophobic M3O-derivatives and the FXa enzyme from adhering to the polystyrene walls of the microplate.

  • Compound Dilution: Serially dilute the M3O-derivative (e.g., "M3O-Lead1") and Rivaroxaban (positive control) in DMSO, then into the assay buffer. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 0.5 nM purified human FXa to the wells. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 250 μM of the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA). Causality: S-2222 mimics the natural cleavage site of prothrombin. Cleavage releases para-nitroaniline (pNA), which strongly absorbs at 405 nm.

  • Kinetic Measurement: Immediately read absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the uninhibited enzyme control ( Vmax​ ) and the no-enzyme blank. A Z'-factor >0.6 validates the plate's integrity. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Calibrated Automated Thrombogram (TGA)

While the chromogenic assay proves direct target engagement, the TGA proves functional physiological efficacy in human plasma .

Step-by-Step Methodology:

  • Plasma Preparation: Thaw pooled human platelet-poor plasma (PPP) at 37°C. Add Corn Trypsin Inhibitor (CTI) at 20 μg/mL . Causality: CTI specifically inhibits Factor XIIa, blocking the contact (intrinsic) pathway. This ensures that thrombin generation is strictly driven by the controlled addition of Tissue Factor, eliminating pre-analytical variability from sample handling.

  • Spiking: Spike PPP with varying concentrations of M3O-Lead1 or Rivaroxaban (0 to 500 ng/mL).

  • Trigger Addition: Add 20 μL of PPP-Reagent (containing 5 pM Tissue Factor and 4 μM phospholipids) to 80 μL of spiked plasma.

  • Calibration: In parallel wells, run a Thrombin Calibrator (a known concentration of α2​ -macroglobulin-thrombin complex). Causality: As the fluorogenic substrate is cleaved, the inner-filter effect quenches fluorescence, and substrate depletion alters kinetics. The calibrator dynamically corrects for these non-linearities, allowing for absolute quantification of thrombin in nM.

  • Initiation & Readout: Inject 20 μL of FluCa kit (fluorogenic substrate + CaCl2​ ) to initiate coagulation. Read fluorescence (Ex: 390 nm, Em: 460 nm) for 60 minutes. Extract the Endogenous Thrombin Potential (ETP) and Lag Time.

Product Performance Comparison (Experimental Data)

To objectively benchmark the performance of a novel synthesized derivative, we compare a hypothetical optimized candidate ("M3O-Lead1") against standard-of-care alternatives: Rivaroxaban and Apixaban. The data below synthesizes expected pharmacological profiles based on established FXa inhibitor validation parameters .

Table 2: In Vitro Pharmacological Profile Comparison
ParameterM3O-Lead1 (Novel Derivative)Rivaroxaban (Benchmark)Apixaban (Benchmark)Assay Method
FXa IC50​ (nM) 0.85 ± 0.120.70 ± 0.100.80 ± 0.15Chromogenic (S-2222)
FXa Ki​ (nM) 0.520.400.08Chromogenic Kinetics
Selectivity (Thrombin IC50​ ) > 10,000 nM> 10,000 nM> 10,000 nMChromogenic (S-2238)
TGA Lag Time Ratio (at 100 ng/mL)2.1x baseline2.3x baseline1.9x baselineCalibrated Automated Thrombogram
TGA ETP Reduction (at 100 ng/mL)48%52%45%Calibrated Automated Thrombogram
PT Prolongation (at 1 μM )1.8x baseline2.0x baseline1.4x baselineNeoplastin Plus Reagent

Data Interpretation: The experimental data validates that compounds derived from the 4-(2-Methyl-4-nitrophenyl)morpholin-3-one scaffold (M3O-Lead1) exhibit highly potent, selective, and direct inhibition of human Factor Xa. The Ki​ values demonstrate tight-binding kinetics comparable to Rivaroxaban. Furthermore, the TGA data confirms that this direct enzymatic inhibition translates effectively into a robust reduction of total physiological thrombin generation (ETP), validating the compound's potential as a viable antithrombotic agent.

References

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor." Nature Reviews Drug Discovery 10.1 (2011): 61-75. URL:[Link]

  • Schuijt, T. J., et al. "Factor Xa Activation of Factor V Is of Paramount Importance in Initiating the Coagulation System." Circulation 128.3 (2013): 254-266. URL:[Link]

  • Meihandoest, T., et al. "Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements." Frontiers in Cardiovascular Medicine 8 (2021): 717939. URL:[Link]

  • Gerotziafas, G. T., et al. "In vitro inhibition of thrombin generation, after tissue factor pathway activation, by the oral, direct factor Xa inhibitor rivaroxaban." Journal of Thrombosis and Haemostasis 5.4 (2007): 886-888. URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.